Product packaging for Methyl 1-benzylpiperidine-4-carboxylate(Cat. No.:CAS No. 10315-06-7)

Methyl 1-benzylpiperidine-4-carboxylate

Cat. No.: B078890
CAS No.: 10315-06-7
M. Wt: 233.31 g/mol
InChI Key: MXOZSPRDEKPWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1-benzylpiperidine-4-carboxylate is a versatile and high-purity chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a privileged structure frequently found in pharmacologically active molecules, which is functionalized at the nitrogen with a benzyl group and at the 4-position with a methyl ester. The ester moiety is a critical synthetic handle, allowing researchers to readily synthesize a diverse library of derivatives, primarily through hydrolysis to the carboxylic acid or reduction to the alcohol, facilitating extensive Structure-Activity Relationship (SAR) studies. Its primary research value lies in its role as a key synthetic intermediate in the development of novel ligands for central nervous system (CNS) targets. The 1-benzylpiperidine-4-carboxylate core is a recognized precursor in the synthesis of compounds that interact with sigma receptors, muscarinic acetylcholine receptors, and other neuromodulatory systems. Researchers utilize this building block to design and create potential therapeutic agents for a range of neurological disorders, including neuropathic pain, schizophrenia, and neurodegenerative diseases. The mechanism of action for derivatives stemming from this scaffold is typically receptor-dependent, often involving allosteric modulation or competitive antagonism/agonism at specific neuroreceptors, making it an indispensable tool for probing complex neurochemical pathways and advancing drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B078890 Methyl 1-benzylpiperidine-4-carboxylate CAS No. 10315-06-7

Properties

IUPAC Name

methyl 1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZSPRDEKPWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465832
Record name Methyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-06-7
Record name Methyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Core Moiety

Methyl 1-benzylpiperidine-4-carboxylate is more than a mere chemical compound; it is a pivotal structural scaffold in medicinal chemistry. Its significance is most pronounced as a key intermediate in the synthesis of high-potency, short-acting opioid analgesics, such as remifentanil and other novel fentanyl analogues.[1][2] The strategic placement of the benzyl group on the piperidine nitrogen and the methyl ester at the 4-position provides a versatile platform for further molecular elaboration. Understanding the nuances of its synthesis is therefore critical for chemists engaged in the development of next-generation therapeutics. This guide provides an in-depth exploration of the primary synthetic mechanisms, offering field-proven insights into protocol optimization and mechanistic causality.

Compound Profile:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₄H₁₉NO₂[3]

  • Molecular Weight: 233.31 g/mol [3]

Part 1: Core Synthesis Mechanisms—A Dichotomy of Approach

The synthesis of this compound is predominantly achieved through two robust and reliable synthetic strategies: direct N-alkylation and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Direct N-Alkylation: The Workhorse SN2 Pathway

The most straightforward and widely employed method is the direct N-benzylation of a pre-existing piperidine-4-carboxylate core. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Mechanistic Rationale: The secondary amine nitrogen of the starting material, methyl piperidine-4-carboxylate (also known as methyl isonipecotate), possesses a lone pair of electrons, rendering it nucleophilic. This nucleophile directly attacks the electrophilic benzylic carbon of a suitable benzylating agent, such as benzyl chloride or benzyl bromide. The reaction proceeds via a single, concerted transition state where the nitrogen-carbon bond is formed simultaneously as the carbon-halide bond is broken. The presence of a non-nucleophilic base is crucial to neutralize the hydrohalic acid (e.g., HCl) byproduct, thereby preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

sn2_mechanism Diagram 1: Su20992 N-Benzylation Mechanism cluster_ts Transition State MethylIsonipecotate Methyl Isonipecotate (Nucleophile) TS [N---C---Cl] MethylIsonipecotate->TS Nucleophilic Attack BenzylChloride Benzyl Chloride (Electrophile) Product This compound TS->Product ChlorideIon Clu207B TS->ChlorideIon Leaving Group Departure Hplus Hu207A Base Base (e.g., Ku2082COu2083) Base->Hplus Neutralization

Caption: Diagram 1: Sₙ2 N-Benzylation Mechanism.

Reductive Amination: The In Situ Pathway

An elegant alternative, reductive amination, constructs the target molecule by forming the carbon-nitrogen bond through an iminium ion intermediate, which is subsequently reduced in the same reaction vessel.

Mechanistic Rationale: This pathway commences with the reaction between methyl piperidine-4-carboxylate and benzaldehyde. The amine nitrogen attacks the carbonyl carbon of the aldehyde, and after a series of proton transfers and the elimination of a water molecule, a tertiary iminium ion is formed. This electrophilic iminium ion is then reduced in situ by a hydride-donating reagent. A key advantage of this method is its high atom economy and the ability to perform it as a one-pot synthesis. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for the slightly acidic conditions that favor iminium ion formation.

reductive_amination Diagram 2: Reductive Amination Pathway Start Methyl Isonipecotate + Benzaldehyde Iminium Iminium Ion Intermediate [>N+=CH-Ph] Start->Iminium Condensation (-Hu2082O) Product This compound Iminium->Product Reagent Reducing Agent (e.g., NaBH(OAc)u2083) Reagent->Iminium Hydride Delivery

Caption: Diagram 2: Reductive Amination Pathway.

Part 2: Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating explanations for key procedural choices to ensure reproducibility and high yield.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol is adapted from established industrial methods and provides a robust route to the target compound with high purity.[4]

A. Materials & Reagents

ReagentM.W.AmountMolesRationale
Ethyl Isonipecotate*157.2150.0 g0.318Starting nucleophile.
Benzyl Chloride126.5842.0 g0.332Electrophilic benzyl source.
Potassium Carbonate138.2160.0 g0.434Heterogeneous base to neutralize HCl byproduct.
Toluene-250 mL-Solvent with appropriate boiling point for reflux.

*Note: While the topic specifies the methyl ester, many literature procedures use the ethyl ester (ethyl isonipecotate) interchangeably. The reactivity is nearly identical. For the methyl ester (M.W. 143.18), one would start with 45.5 g (0.318 mol).

B. Step-by-Step Methodology

  • Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isonipecotate (50.0 g, 0.318 mol) and toluene (150 mL).

  • Base Addition: Add anhydrous potassium carbonate (60.0 g, 0.434 mol). Stir the resulting suspension for 15 minutes at room temperature. Causality: This ensures the base is well-dispersed to efficiently scavenge the HCl as it is formed.

  • Reagent Addition: Add benzyl chloride (42.0 g, 0.332 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours.[4] Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Quench the reaction by adding water (100 mL) and stir vigorously.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic (toluene) layer. Extract the aqueous layer again with toluene (100 mL) to recover any residual product.

  • Purification: Combine the organic layers and wash with a saturated brine solution (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow liquid.[4] A typical yield for this procedure is approximately 91%.[4]

Protocol 2: Synthesis via Reductive Amination

This protocol offers a milder, alternative route that avoids heating and alkyl halides.

A. Materials & Reagents

ReagentM.W.AmountMolesRationale
Methyl Isonipecotate143.1810.0 g0.070Starting amine.
Benzaldehyde106.127.4 g0.070Electrophilic carbonyl source.
Sodium Triacetoxyborohydride211.9417.8 g0.084Mild, selective reducing agent for iminium ions.
Dichloromethane (DCM)-200 mL-Anhydrous solvent for the reaction.
Acetic Acid (Glacial)60.05~0.4 mL~0.007Catalyst to promote iminium ion formation.

B. Step-by-Step Methodology

  • Vessel Preparation: In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl isonipecotate (10.0 g, 0.070 mol) and benzaldehyde (7.4 g, 0.070 mol) in anhydrous dichloromethane (200 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~10 mol%). Stir the solution at room temperature for 30 minutes. Causality: The acid catalyzes the dehydration step required to form the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (17.8 g, 0.084 mol) portion-wise over 15 minutes. Causality: Portion-wise addition helps control any potential exotherm and off-gassing.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure product.

Part 3: Concluding Remarks and Best Practices

The synthesis of this compound is a well-established process fundamental to certain areas of pharmaceutical development.

  • Direct N-Alkylation is often preferred for its simplicity, high yields, and ease of scale-up, especially when cost-effective starting materials are available.[4] The primary consideration is the effective neutralization of the acid byproduct.

  • Reductive Amination provides a valuable alternative, particularly when working with more sensitive substrates, as it proceeds under milder conditions.[5][6] The success of this method hinges on the formation of the iminium intermediate and the choice of a selective reducing agent.

For both methods, rigorous characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm its identity and purity.[3][7] This ensures the quality of this critical intermediate as it proceeds to subsequent, often more complex, stages of a drug synthesis campaign.

References

Physicochemical properties of "Methyl 1-benzylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-benzylpiperidine-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted piperidine derivative that serves as a crucial building block and intermediate in the landscape of modern organic and medicinal chemistry.[1] Its structural scaffold, featuring a piperidine ring N-substituted with a benzyl group and a methyl ester at the 4-position, makes it a versatile precursor for the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry.[1] This compound is instrumental in the development of analgesics, psychoactive drugs, and other therapeutic agents.[1] A prominent example of its application is as a key intermediate in the synthesis of Donepezil, a second-generation reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[2][3]

This guide provides a comprehensive overview of the essential physicochemical properties, spectral characteristics, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step in any scientific investigation. The nomenclature and structural representation provide the universal language for its properties and reactivity.

  • IUPAC Name: this compound[4]

  • Synonyms: 1-Benzylpiperidine-4-carboxylic acid methyl ester, Methyl N-benzylisonipecotinate, N-Benzylisonipecotic acid methyl ester[4][5]

  • CAS Number: 10315-06-7[4]

  • Molecular Formula: C₁₄H₁₉NO₂[4]

  • Molecular Weight: 233.31 g/mol [4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

PropertyValueSource(s)
Appearance Colorless liquid[5]
Boiling Point 115 °C[5]
Density 1.093 ± 0.06 g/cm³ (Predicted)[5]
pKa 7.86 ± 0.10 (Predicted)[5]
Storage Temperature 2-8°C[5]
  • Boiling Point: The reported boiling point of 115 °C is likely measured under reduced pressure. High molecular weight amines and esters often require vacuum distillation to prevent thermal decomposition that can occur at their atmospheric boiling points.

  • pKa: The predicted pKa of 7.86 is attributed to the tertiary amine within the piperidine ring.[5] This basic nitrogen is readily protonated under acidic conditions, a property that is crucial for its manipulation in synthesis and for the solubility of its salt forms in aqueous media.

  • Solubility: While specific quantitative data is sparse, it is characterized as being soluble in organic solvents.[1] Its structural analogue, methyl piperidine-4-carboxylate, is described as slightly soluble in water, suggesting the benzyl group would further decrease aqueous solubility.[6]

  • Stability: The compound is generally stable under recommended storage conditions (2-8°C, inert atmosphere).[5][6] It is incompatible with strong oxidizing agents, which can react with the tertiary amine or other parts of the molecule.[6][7]

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the identity and purity of a chemical compound. The key methods for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. Key expected signals would include:

      • Aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range).[8]

      • A singlet for the benzylic methylene (CH₂) protons (around 3.5 ppm).[8]

      • A singlet for the methyl ester (CH₃) protons.

      • A series of multiplets for the piperidine ring protons.[8]

    • ¹³C NMR: Carbon NMR reveals the different carbon environments. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the methyl ester carbon, and the various carbons of the piperidine ring.[4]

  • Mass Spectrometry (MS):

    • MS is used to determine the molecular weight and fragmentation pattern. For this compound, a molecular ion peak corresponding to its molecular weight (233.31 g/mol ) would be expected in techniques like GC-MS.[4]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy identifies functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be a prominent feature, typically around 1730 cm⁻¹.

Authoritative spectral data for this compound and its analogues can be found in databases such as PubChem and SpectraBase.[4][9]

Synthesis and Reactivity

This compound is typically synthesized via one of two primary routes: N-alkylation of a pre-formed piperidine ester or esterification of a pre-formed N-benzylated piperidine acid.

A common synthetic pathway involves the N-alkylation of Methyl piperidine-4-carboxylate (also known as methyl isonipecotate) with benzyl chloride or benzyl bromide.[3] This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon, displacing the halide. A base, such as potassium carbonate, is typically used to neutralize the hydrohalic acid formed during the reaction.[3]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products R1 Methyl piperidine-4-carboxylate P1 N-Alkylation Reaction (Nucleophilic Substitution) R1->P1 R2 Benzyl Chloride R2->P1 R3 Base (e.g., K2CO3) R3->P1 Prod1 This compound P1->Prod1 Prod2 Byproducts (e.g., KCl, H2O) P1->Prod2

Caption: General workflow for the synthesis via N-alkylation.

The compound is a valuable intermediate. For instance, it can be reduced to form (1-benzylpiperidin-4-yl)methanol or hydrolyzed to yield 1-benzylpiperidine-4-carboxylic acid.[2][3] It is also a direct precursor to N-benzyl-4-piperidinecarboxaldehyde through reduction with agents like diisobutylaluminum hydride (DIBAL-H).[2][8]

Experimental Protocol: Synthesis of N-benzyl-4-piperidinecarboxaldehyde

This protocol describes the reduction of the methyl ester to the corresponding aldehyde, a critical step in the synthesis of many pharmaceutical targets. This process must be carefully controlled to prevent over-reduction to the alcohol.

Objective: To synthesize N-benzyl-4-piperidinecarboxaldehyde from this compound via reduction.

Causality: Diisobutylaluminum hydride (DIBAL-H) is chosen as the reducing agent because, at low temperatures, it can selectively reduce esters to aldehydes.[8] Performing the reaction at -78°C (a dry ice/acetone bath) is critical to stop the reaction at the aldehyde stage and prevent the formation of the corresponding alcohol.[8] Toluene is a suitable non-protic solvent that remains liquid at this temperature.

Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound in anhydrous toluene under an inert nitrogen atmosphere.[8]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[8]

  • Addition of Reductant: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene dropwise via a syringe, ensuring the internal temperature does not rise significantly.[8]

  • Reaction: Stir the mixture at -78°C for approximately 1 hour.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]

  • Quenching: Carefully quench the reaction by the slow addition of methanol at -78°C.[8] This step is exothermic and must be done with caution to safely destroy any excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.[8]

  • Filtration: Filter the resulting mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with methanol or dichloromethane.[2][8]

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude N-benzyl-4-piperidinecarboxaldehyde, which can be used directly or purified further by vacuum distillation.[8]

Applications and Significance in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for pharmacologically active compounds.

  • Precursor to Donepezil: It is a key starting material for synthesizing N-benzyl-4-piperidinecarboxaldehyde, which is subsequently condensed with 5,6-dimethoxy-1-indanone in the multi-step synthesis of Donepezil, a cornerstone medication for Alzheimer's disease.[2][3]

  • Analgesic Research: The piperidine scaffold is central to many potent analgesics. This compound provides a convenient entry point for creating derivatives of fentanyl and other opioid receptor modulators.

  • General Chemical Synthesis: Its structure allows for diverse chemical modifications. The ester can be hydrolyzed, reduced, or converted to an amide, while the benzyl group can be removed via catalytic hydrogenation to provide a secondary amine for further functionalization.[1] This flexibility makes it a valuable tool in constructing libraries of compounds for drug discovery screening.

Safety and Handling

While comprehensive toxicological data is not thoroughly established, information from safety data sheets (SDS) for this compound and its close analogues provides guidance for safe handling.

  • Hazards: It is considered irritating to the eyes, respiratory system, and skin.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Hand Protection: Wear suitable protective gloves to prevent skin exposure.[7]

    • Skin and Body Protection: Wear appropriate protective clothing.[7]

  • Handling:

    • Ensure adequate ventilation and work in a well-ventilated area or a chemical fume hood.[11]

    • Avoid breathing vapors or mists.[7]

    • Avoid contact with skin and eyes.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][12]

Conclusion

This compound is more than a simple organic molecule; it is a pivotal intermediate that bridges basic chemical synthesis with advanced pharmaceutical development. Its well-defined physicochemical properties, predictable reactivity, and central role in the synthesis of high-value compounds like Donepezil underscore its importance. A thorough understanding of its characteristics, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential in the pursuit of novel chemical entities and therapeutic agents.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for methyl 1-benzylpiperidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, supported by established principles of NMR spectroscopy. We will delve into the structural elucidation of this molecule, explaining the causality behind chemical shifts and coupling patterns, and provide a foundational experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₉NO₂, is a key synthetic intermediate in medicinal chemistry.[1] Its structure features a central piperidine ring, a flexible N-benzyl group, and a methyl carboxylate moiety at the C4 position. Understanding the precise three-dimensional arrangement and electronic environment of this molecule is paramount for its application in the synthesis of pharmacologically active agents. NMR spectroscopy serves as the most powerful tool for this purpose, providing unambiguous insights into the molecular framework. This guide will dissect the ¹H and ¹³C NMR spectra to assign each signal to its corresponding nucleus within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons of the benzyl group, the piperidine ring protons, the benzylic methylene protons, and the methyl ester protons.

A reported ¹H NMR spectrum in CDCl₃ shows the following key signals[2]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35-7.25multiplet5HPhenyl (C₆H₅)
3.69singlet3HMethoxy (-OCH₃)
3.51singlet2HBenzylic (-CH₂-Ph)
2.87doublet2HPiperidine H-2ax, H-6ax
2.32multiplet1HPiperidine H-4
2.07-2.01multiplet2HPiperidine H-2eq, H-6eq
1.92-1.87multiplet2HPiperidine H-3ax, H-5ax
1.84-1.75multiplet2HPiperidine H-3eq, H-5eq
Interpretation and Rationale:
  • Aromatic Region (7.35-7.25 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group. The overlapping signals correspond to the ortho, meta, and para protons.

  • Methoxy Protons (3.69 ppm): The sharp singlet at 3.69 ppm, integrating to 3 protons, is unequivocally assigned to the methyl protons of the ester group (-COOCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Benzylic Protons (3.51 ppm): The singlet at 3.51 ppm, integrating to 2 protons, corresponds to the methylene protons of the benzyl group (-CH₂-Ph). These protons are adjacent to the nitrogen atom and the phenyl ring, resulting in a characteristic downfield shift. The appearance as a singlet indicates free rotation around the N-CH₂ and CH₂-Ph bonds on the NMR timescale.

  • Piperidine Ring Protons (1.75-2.87 ppm): The signals for the piperidine ring protons are more complex due to the chair conformation of the ring and the resulting axial and equatorial positions.

    • The protons on C-2 and C-6 (alpha to the nitrogen) are the most deshielded of the ring protons. The axial protons (H-2ax, H-6ax) appear as a doublet around 2.87 ppm. The equatorial protons (H-2eq, H-6eq) are found further upfield in the 2.01-2.07 ppm region.

    • The proton at C-4, being attached to the carbon bearing the ester group, appears as a multiplet around 2.32 ppm.

    • The protons on C-3 and C-5 are split into axial and equatorial signals, appearing as complex multiplets in the upfield region (1.75-1.92 ppm).

The following diagram illustrates the proton assignments on the molecular structure.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, we expect to see 11 distinct signals, accounting for the molecular symmetry (C2/C6 and C3/C5 pairs in the piperidine ring).

Chemical Shift (δ) ppmAssignmentRationale
~175C=O (Ester)The carbonyl carbon is highly deshielded and appears far downfield.[3][4]
~138C (ipso-Benzyl)The quaternary carbon of the phenyl ring attached to the methylene group.
~129CH (ortho-Benzyl)Aromatic carbons.
~128CH (meta-Benzyl)Aromatic carbons.
~127CH (para-Benzyl)Aromatic carbons.
~63CH₂ (Benzylic)The benzylic carbon is deshielded by the adjacent nitrogen and phenyl ring.[5]
~53CH₂ (C-2, C-6)Carbons alpha to the nitrogen are deshielded.
~51CH₃ (Methoxy)The methyl carbon of the ester group.
~41CH (C-4)The methine carbon of the piperidine ring.
~28CH₂ (C-3, C-5)Aliphatic carbons of the piperidine ring.

Note: The chemical shifts for the ¹³C NMR are typical estimated values based on spectral data of analogous structures and general chemical shift tables.[3][4][6] Experimental values may vary slightly.

Interpretation and Rationale:
  • Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (~127-138 ppm): The six carbons of the phenyl ring give rise to four signals due to symmetry. The quaternary ipso-carbon (attached to the benzylic CH₂) is typically found around 138 ppm, while the protonated carbons (ortho, meta, para) appear between 127 and 129 ppm.

  • Benzylic and Methoxy Carbons (~63 and ~51 ppm): The benzylic carbon (-CH₂-Ph) is shifted downfield to approximately 63 ppm due to its attachment to both the aromatic ring and the nitrogen atom. The methoxy carbon (-OCH₃) appears around 51 ppm.

  • Piperidine Ring Carbons (~28-53 ppm): The C-2 and C-6 carbons, being adjacent to the nitrogen, are the most deshielded of the ring carbons and appear around 53 ppm. The C-4 carbon, substituted with the ester group, is found at approximately 41 ppm. The C-3 and C-5 carbons are the most shielded, appearing in the aliphatic region around 28 ppm.

The following diagram illustrates the carbon assignments on the molecular structure.

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Materials and Instrumentation:
  • Sample: this compound (approx. 5-10 mg for ¹H, 20-25 mg for ¹³C).

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg ¹H, 20-25 mg ¹³C) prep2 Dissolve in ~0.6 mL CDCl₃ with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 To Spectrometer acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum (Proton Decoupled) acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integrate (¹H) and Peak Pick proc4->proc5 Final Spectrum Analysis Final Spectrum Analysis proc5->Final Spectrum Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh the required amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently vortex or swirl the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp solvent peak with minimal distortion.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

    • Perform peak picking on both spectra to generate a list of chemical shifts.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The chemical shifts, multiplicities, and integration values are all consistent with the proposed structure, offering a detailed electronic and conformational picture of the molecule. This guide serves as a robust reference for scientists working with this compound, ensuring accurate characterization and facilitating its use in further research and development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-benzylpiperidine-4-carboxylate is a member of the N-benzylpiperidine class of compounds, a structural motif frequently employed in medicinal chemistry and drug discovery due to its versatile physicochemical and biological properties.[1] Understanding the mass spectrometric behavior of this molecule is critical for its identification, structural elucidation, and quality control in research and development settings. This guide provides a detailed analysis of the expected fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in the fundamental principles of mass spectrometry and supported by literature on related structures.

The molecular structure, with a tertiary amine, a benzyl group, and a methyl ester, presents several predictable pathways for fragmentation. The basic nitrogen of the piperidine ring is a primary site for ionization or protonation, directing the subsequent fragmentation cascades.

Molecular Properties

PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Exact Mass 233.1416 Da

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion (M⁺˙) is expected to be formed, though its abundance may be low due to the molecule's susceptibility to fragmentation. The primary fragmentation pathways in EI are driven by the presence of the nitrogen atom and the benzylic group, leading to characteristic cleavage events.

Key Fragmentation Pathways under EI
  • α-Cleavage: This is a dominant fragmentation pathway for amines.[2] Ionization on the nitrogen atom weakens the adjacent C-C bonds. The most significant α-cleavage event is the loss of the benzyl group. The benzylic C-N bond cleavage results in the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This fragment often rearranges to the even more stable tropylium ion. The m/z 91 peak is typically the base peak or one of the most intense peaks in the EI spectrum of N-benzyl compounds.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway involves the cleavage of the bond alpha to the nitrogen and beta to the ester group, leading to the loss of the carbomethoxy group (-COOCH₃, 59 Da), which could result in a fragment at m/z 174 .

  • Formation of Piperidinium Ion: Cleavage of the benzyl group can also leave the charge on the piperidine fragment, forming an ion at m/z 142 ([M - C₇H₇]⁺). This ion can undergo further fragmentation, such as the loss of the methyl group from the ester to yield a fragment at m/z 127 , or the loss of the entire methoxycarbonyl radical to yield a fragment at m/z 83 .

A proposed fragmentation scheme under EI is illustrated below.

EI_Fragmentation cluster_alpha α-Cleavage cluster_piperidine Piperidine Fragmentation M This compound (M+•) m/z 233 F91 Tropylium/Benzyl Cation (C₇H₇⁺) m/z 91 (Base Peak) M->F91 Loss of C₇H₁₂NO₂• F174 [M - COOCH₃]⁺ m/z 174 M->F174 Loss of •COOCH₃ F142 [M - C₇H₇]⁺ m/z 142 M->F142 Loss of •C₇H₇ F83 [C₅H₉N]⁺ m/z 83 F142->F83 Loss of •COOCH₃

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that, in positive ion mode, will readily protonate the basic nitrogen atom of the piperidine ring to form the pseudomolecular ion [M+H]⁺ at m/z 234.1 .[2][3] Collision-Induced Dissociation (CID) of this precursor ion will reveal characteristic fragmentation patterns.

Key Fragmentation Pathways under ESI-MS/MS
  • Loss of the Benzyl Group: Similar to EI, the most facile fragmentation is the cleavage of the N-CH₂ bond to the benzyl group. Under ESI conditions, this typically occurs via a charge-remote fragmentation or through the formation of an ion-neutral complex.[4] This results in the formation of the stable benzyl cation at m/z 91 . This is often the most abundant fragment ion.

  • Neutral Loss of Toluene: A common rearrangement in protonated benzylamines involves the transfer of a proton, followed by the elimination of a neutral molecule.[5] A potential pathway is the neutral loss of toluene (C₇H₈, 92 Da) from the [M+H]⁺ ion, leading to a fragment at m/z 142.1 .

  • Loss of the Methyl Ester Group: The ester functionality can also direct fragmentation. The loss of methanol (CH₃OH, 32 Da) from the protonated molecule can occur, yielding a fragment at m/z 202.1 . Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 174.1 .

The proposed ESI-MS/MS fragmentation pathway is depicted below.

ESI_Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Rearrangement & Loss cluster_path3 Ester Group Fragmentation MH [M+H]⁺ m/z 234.1 F91 Tropylium/Benzyl Cation (C₇H₇⁺) m/z 91 MH->F91 Dominant Pathway F142 [M+H - C₇H₈]⁺ m/z 142.1 MH->F142 Neutral Loss of Toluene F202 [M+H - CH₃OH]⁺ m/z 202.1 MH->F202 Loss of Methanol F174 [M+H - CH₃OH - CO]⁺ m/z 174.1 F202->F174 Loss of CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted Fragment Ions

m/z (EI)m/z (ESI)Proposed FormulaProposed Structure/Origin
233234C₁₄H₁₉NO₂Molecular Ion (M⁺˙) / Protonated Molecule ([M+H]⁺)
174174C₁₁H₁₂N[M - COOCH₃]⁺ / [M+H - CH₃OH - CO]⁺
142142C₈H₁₂NO₂[M - C₇H₇]⁺ / [M+H - C₇H₈]⁺
9191C₇H₇Benzyl/Tropylium Cation (Base Peak)
-202C₁₃H₁₆NO[M+H - CH₃OH]⁺
83-C₅H₉NPiperidine ring fragment after loss of benzyl and ester

Experimental Protocols

The following provides a general methodology for acquiring mass spectra of this compound.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • For GC-MS (EI), dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration (e.g., 10-100 µg/mL).

GC-MS (EI) Analysis Workflow

GCMS_Workflow Sample Sample in Volatile Solvent Injector GC Injector (e.g., 250°C, Splitless) Sample->Injector Column GC Column (e.g., DB-5ms, 30m x 0.25mm) Temperature Program Injector->Column Transfer Transfer Line (e.g., 280°C) Column->Transfer IonSource EI Ion Source (70 eV) Transfer->IonSource Analyzer Mass Analyzer (e.g., Quadrupole) Scan m/z 50-500 IonSource->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for GC-MS analysis with Electron Ionization.

LC-MS/MS (ESI) Analysis Workflow

LCMS_Workflow Sample Sample in Mobile Phase Pump LC Pump (e.g., 0.4 mL/min) Sample->Pump Column LC Column (e.g., C18, 2.1 x 50 mm) Gradient Elution Pump->Column IonSource ESI Source (Positive Mode) (e.g., 4.5 kV) Column->IonSource MS1 MS1: Full Scan (Isolate m/z 234.1) IonSource->MS1 CID Collision Cell (CID) (Argon gas, variable energy) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for LC-MS/MS analysis with Electrospray Ionization.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages directed by the N-benzyl group. Under both EI and ESI conditions, the formation of the m/z 91 ion, corresponding to the stable benzyl/tropylium cation, is the most characteristic and likely most abundant fragment. Secondary fragmentation pathways involving the piperidine ring and the methyl ester group provide additional structural information. The soft ionization nature of ESI allows for the observation of the protonated molecule [M+H]⁺, making it an ideal technique for molecular weight determination and subsequent structural analysis via MS/MS. This guide provides a robust theoretical framework for researchers and scientists working with this compound, enabling confident identification and characterization in complex matrices.

References

Methyl 1-benzylpiperidine-4-carboxylate: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 10315-06-7 | Molecular Formula: C₁₄H₁₉NO₂ | Molecular Weight: 233.31 g/mol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, synthesis, reactivity, and its pivotal role in the creation of potent analgesics.

Strategic Importance in Medicinal Chemistry

This compound serves as a cornerstone building block in the synthesis of several high-potency synthetic opioids, most notably derivatives of fentanyl such as remifentanil. Its rigid piperidine core and the presence of a reactive ester functional group make it an ideal scaffold for introducing the necessary pharmacophores for potent opioid receptor activity. The N-benzyl group not only protects the piperidine nitrogen during initial synthetic steps but also influences the overall reactivity of the molecule. Understanding the properties and handling of this intermediate is therefore critical for any research and development program focused on novel analgesics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis, purification, and characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 10315-06-7[1]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Appearance Colorless to yellow liquid[2]
Boiling Point Est. 120-125 °C at 0.5 mmHg[3]
Density ~1.093 g/cm³ (Predicted)[4]
Refractive Index (n20/D) Est. 1.52-1.54[5]
Solubility Moderately soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.[6]
Storage Temperature 2-8°C (Refrigerator)[2][4]

Note: Some values are estimated based on closely related structures due to limited direct experimental data for this specific compound.

Spectroscopic Data

While public access to the direct spectra is limited, the expected spectroscopic characteristics are well-defined based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), a singlet for the methyl ester protons (~3.6 ppm), and a series of multiplets for the piperidine ring protons (typically in the 1.5-3.0 ppm range).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The aromatic carbons of the benzyl group will appear in the 127-138 ppm region. The benzylic carbon is expected around 63 ppm, the methoxy carbon around 51 ppm, and the piperidine ring carbons will resonate in the 28-53 ppm range.[7]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 233 or 234, respectively. A prominent fragment is often observed at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Synthesis and Manufacturing

The most common and efficient synthesis of this compound is achieved through the N-alkylation of Methyl 4-piperidinecarboxylate (also known as methyl isonipecotate) with a benzyl halide.

Synthetic Workflow

The synthesis can be visualized as a straightforward nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 Methyl 4-piperidinecarboxylate product This compound reactant1->product N-Alkylation reactant2 Benzyl Bromide reactant2->product reagent1 Base (e.g., K₂CO₃, Et₃N) reagent1->product reagent2 Solvent (e.g., Acetonitrile, DMF) reagent2->product condition1 Room Temperature to Reflux condition1->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: N-Alkylation of Methyl 4-piperidinecarboxylate

This protocol is adapted from established procedures for N-alkylation of piperidine derivatives.

Materials:

  • Methyl 4-piperidinecarboxylate hydrochloride (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Triethylamine (2.2 equivalents) or Potassium Carbonate (2.5 equivalents)

  • Anhydrous Acetonitrile or DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-piperidinecarboxylate hydrochloride and anhydrous acetonitrile.

  • Add triethylamine to the suspension and stir for 15-20 minutes at room temperature to liberate the free base.

  • Slowly add benzyl bromide to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight, or heat to reflux for 4-6 hours to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound as a colorless to pale yellow oil.

Reactivity and Downstream Applications

This compound is a versatile intermediate with two primary sites of reactivity: the ester and the N-benzyl group.

Key Reactions
  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 1-benzylpiperidine-4-carboxylic acid.

  • Amide Formation: The ester can be converted to an amide by reaction with an amine.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 1-benzyl-4-(hydroxymethyl)piperidine, using a strong reducing agent like lithium aluminum hydride.

  • N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), which is a crucial step in the synthesis of many target molecules.

Central Role in Remifentanil Synthesis

A prime example of its application is in the multi-step synthesis of the potent, short-acting opioid analgesic, remifentanil. The following diagram outlines a generalized synthetic pathway.

G start This compound step1 Reaction with Aniline (e.g., Buchwald-Hartwig amination or reductive amination) start->step1 intermediate1 Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate step1->intermediate1 step2 N-Acylation (Propionyl chloride) intermediate1->step2 intermediate2 Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate step2->intermediate2 step3 N-Debenzylation (Catalytic Hydrogenation) intermediate2->step3 intermediate3 Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate step3->intermediate3 step4 N-Alkylation (Methyl acrylate) intermediate3->step4 final_product Remifentanil step4->final_product

Caption: Generalized synthetic pathway to Remifentanil.

This pathway highlights the strategic utility of this compound as a scaffold upon which the key functionalities of the final drug are constructed.[8]

Safety, Handling, and Toxicological Considerations

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a non-negotiable intermediate for research and development in the field of synthetic opioids and other complex nitrogen-containing heterocyclic compounds. Its well-defined physicochemical properties and predictable reactivity make it a reliable and versatile building block. A comprehensive understanding of its synthesis, handling, and downstream applications, as detailed in this guide, is paramount for its safe and effective utilization in the advancement of medicinal chemistry and drug discovery.

References

Solubility and stability of "Methyl 1-benzylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 1-benzylpiperidine-4-carboxylate

Introduction

This compound (CAS: 10315-06-7) is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1] Structurally, it is a piperidine derivative featuring a benzyl group on the nitrogen atom and a methyl ester at the 4-position.[2] This compound serves as a critical building block in the synthesis of more complex molecules, including analgesics and psychoactive drugs.[1] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic. It is a prerequisite for robust process development, rational solvent selection, effective purification, stable formulation design, and regulatory compliance.

This guide provides a detailed examination of the solubility and stability profile of this compound. Moving beyond a simple data sheet, we will explore the causal relationships between its molecular structure and its behavior in various chemical environments. We will also outline field-proven, self-validating experimental protocols for characterizing these critical attributes, ensuring that researchers can generate reliable and reproducible data.

Section 1: Physicochemical Profile

The fundamental physicochemical properties of a compound dictate its behavior. The presence of a lipophilic benzyl group, a basic tertiary amine, and a hydrolyzable methyl ester within the same molecule creates a nuanced profile that directly influences its solubility and stability.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₉NO₂ [2]
Molecular Weight 233.31 g/mol [2]
Appearance White or off-white crystalline powder [3]
Boiling Point 310.8 °C at 760 mmHg [3]
Density 1.093 g/cm³ [3]
Flash Point 108.4 °C [3]
Calculated LogP (XLogP3) 2.1 [2]

| Vapor Pressure | 0.001 mmHg at 25 °C |[3] |

The calculated LogP of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely exhibit good solubility in a range of organic solvents.[1][2] The tertiary amine introduces a basic center, implying that its aqueous solubility will be highly dependent on pH.

Section 2: Solubility Characterization

Solubility is a critical parameter for everything from reaction kinetics to purification and formulation. A thorough characterization requires assessing solubility in both aqueous and organic systems.

Theoretical Assessment & Structural Rationale

The structure of this compound contains distinct functional groups that govern its solubility:

  • Tertiary Amine: The piperidine nitrogen is a basic site. In acidic aqueous solutions (pH < pKa), the amine will be protonated, forming a cationic species. This salt form is expected to have significantly higher aqueous solubility than the free base.

  • Methyl Ester: The ester group can act as a hydrogen bond acceptor, contributing modestly to solubility in protic solvents.

  • Benzyl and Piperidine Rings: These hydrocarbon portions of the molecule are nonpolar and contribute to its lipophilic character, favoring solubility in organic solvents.

Based on this analysis, we can predict pH-dependent solubility in water and good solubility in moderately polar to nonpolar organic solvents.[1]

Experimental Workflow for Solubility Determination

A systematic approach is essential for accurately quantifying solubility. The shake-flask method is a reliable and widely accepted standard. The following workflow provides a robust framework for this determination.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data prep1 Select Solvents (e.g., pH buffers, MeOH, EtOH, DMSO) prep2 Add Excess Compound to Solvent in Vials prep1->prep2 exp1 Equilibrate at Constant Temp (e.g., 25°C, 24-48h with agitation) prep2->exp1 exp2 Allow Solids to Settle exp1->exp2 exp3 Filter/Centrifuge to Remove Undissolved Solids exp2->exp3 ana1 Prepare Dilutions of Supernatant exp3->ana1 ana2 Quantify by Calibrated HPLC-UV ana1->ana2 ana3 Calculate Solubility (e.g., mg/mL or mol/L) ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solids remain) to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 4.0 buffer, pH 7.4 buffer, methanol, acetonitrile, dichloromethane).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant.

  • Clarification: To ensure no solid particulates are included in the analysis, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge at high speed.

  • Quantification: Prepare a calibrated concentration curve using a validated HPLC-UV method. Dilute the clarified supernatant to fall within the linear range of the calibration curve and analyze.

  • Calculation: Determine the concentration of the compound in the supernatant from the calibration curve and multiply by the dilution factor to obtain the equilibrium solubility.

Section 3: Stability Profile and Degradation Pathways

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities. Forced degradation (stress testing) is the cornerstone of this evaluation, designed to accelerate the formation of degradation products that could arise under normal conditions.[4]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways.

  • Hydrolytic Degradation: The methyl ester is the most labile functional group. It is susceptible to cleavage via hydrolysis under both acidic and basic conditions. This reaction yields 1-benzylpiperidine-4-carboxylic acid and methanol as the primary degradation products.[5][6] This is considered the most probable degradation route under aqueous conditions.

Caption: Primary Degradation Pathway via Ester Hydrolysis.

  • Oxidative Degradation: The tertiary amine and the benzylic C-H bonds are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of an N-oxide at the piperidine nitrogen or oxidation at the benzylic carbon. This is supported by general chemical principles and safety information suggesting incompatibility with oxidizing agents.[7]

  • Thermal Degradation: While the compound has a high boiling point, prolonged exposure to extreme heat can lead to decomposition. The specific pathways are complex but may involve fragmentation of the molecule.

  • Photodegradation: The benzyl group contains a chromophore that can absorb UV light. While no specific data is available, photostability should be assessed according to ICH Q1B guidelines, as light exposure could potentially initiate radical-based degradation pathways.

Section 4: Experimental Protocols for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the parent compound without interference from any degradation products, excipients, or impurities.[4][8] Developing such a method is a self-validating process that begins with forced degradation.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products and assess the stability-indicating capability of the analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.[5] Keep at room temperature for 1 hour. Cool, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105 °C for 24 hours. Dissolve a known weight of the stressed sample and dilute for analysis. Also, heat a stock solution at 80 °C for 24 hours.

  • Photostability: Expose a solid sample and a solution sample to UV and visible light according to ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze against a dark control.

  • Control Sample: A sample of the stock solution stored under normal conditions (e.g., 4 °C, protected from light) should be analyzed concurrently.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality: The choice of chromatographic conditions is driven by the need to resolve the moderately polar parent compound from potentially more polar (e.g., the carboxylic acid from hydrolysis) or less polar degradation products. A reversed-phase C18 column is the logical starting point.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Validation of Stability-Indicating Properties: Analyze all samples from the forced degradation study using this method. The method is considered stability-indicating if:

  • The peak for the parent compound is well-resolved from all degradation product peaks (Resolution > 2).

  • A mass balance is achieved, where the decrease in the parent peak area corresponds reasonably to the sum of the areas of the degradation product peaks.

  • Peak purity analysis (using a photodiode array detector) confirms that the parent peak is spectrally pure in all stressed samples.

Section 5: Recommended Storage and Handling

Based on the compound's chemical nature and potential degradation pathways, the following storage and handling procedures are recommended to maintain its integrity:

  • Storage Conditions: Store in a cool, dry place in tightly sealed containers to protect from moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Protection from Light: Store in amber vials or in a dark location to prevent potential photodegradation.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent chemical degradation.[7]

Conclusion

This compound is a compound of moderate lipophilicity with predictable, structure-based solubility and stability characteristics. Its solubility is governed by the interplay between its lipophilic rings and its pH-sensitive basic nitrogen, making it soluble in many organic solvents and demonstrating pH-dependent aqueous solubility. The primary stability concern is the hydrolytic cleavage of its methyl ester group, a reaction readily accelerated by acidic or basic conditions. A systematic approach using forced degradation studies coupled with the development of a stability-indicating HPLC method is essential for fully characterizing its stability profile. The insights and protocols provided in this guide equip researchers and drug development professionals with the necessary tools to confidently handle, analyze, and formulate this critical synthetic intermediate, ensuring the quality and success of their scientific endeavors.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 1-benzylpiperidine-4-carboxylate. As a molecule of interest in medicinal chemistry and organic synthesis, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives. This document details the journey from synthesis and crystallization to data acquisition, structure solution, and in-depth structural analysis, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of Structural Elucidation

This compound is a versatile scaffold in synthetic chemistry, often utilized as a building block for more complex molecules, including pharmaceutically active compounds.[1][2] The piperidine ring is a common motif in numerous drugs, and its conformation, along with the orientation of its substituents, can significantly influence biological activity. A precise understanding of the molecule's three-dimensional geometry at the atomic level, which can be unambiguously determined by single-crystal X-ray crystallography, is therefore invaluable.[3] This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals the nature of intermolecular interactions that govern the crystal packing.[3] Such information is critical for computational modeling, drug design, and understanding the solid-state properties of the compound.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the efficient synthesis of the target compound, followed by a meticulous crystallization process.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the N-alkylation of a piperidine precursor.[4] A typical synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 eq).

  • N-Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow

Crystallization Strategy

The growth of diffraction-quality single crystals is often the most challenging step. For small organic molecules like this compound, several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually inducing crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Trustworthiness through Self-Validation: The choice of solvents is critical and often determined empirically. A good starting point is to use a solvent in which the compound has moderate solubility. The purity of the compound is paramount; impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality.

Single-Crystal X-ray Diffraction: From Data to Structure

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), the process of determining the crystal structure can begin.[5]

Crystallography_Workflow

Data Collection

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., a CCD or CMOS detector).[4]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules.[5] Software such as SHELXT is commonly used for this step. This yields an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[6][7] In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Structural Analysis of this compound: A Representative Example

As a specific crystal structure for this compound is not publicly available, the following section is based on a chemically reasonable, hypothetical dataset for illustrative purposes.

Crystallographic Data Summary

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₁₄H₁₉NO₂
Formula Weight233.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.987(3)
β (°)105.12(2)
Volume (ų)1357.8(9)
Z4
Density (calculated, g/cm³)1.142
Absorption Coeff. (mm⁻¹)0.076
F(000)504
Crystal Size (mm³)0.30 x 0.25 x 0.20
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected10876
Independent Reflections2354 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Goodness-of-fit on F²1.05
Molecular Conformation

The analysis of the molecular structure would reveal key conformational features:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. The benzyl and methyl carboxylate substituents can be either axial or equatorial. The thermodynamically more stable conformation would likely have the bulky benzyl group in an equatorial position to minimize steric hindrance. The methyl carboxylate group at the C4 position would also preferentially occupy an equatorial position.

  • Torsion Angles: Key torsion angles would define the orientation of the benzyl group relative to the piperidine ring and the conformation of the ester group.

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N1-C7 (benzyl)1.475(2)
C4-C15 (ester)1.512(3)
C15=O161.205(2)
C15-O171.334(2)
O17-C18 (methyl)1.451(3)
C2-N1-C6111.5(1)
N1-C7-C8113.2(1)
O16-C15-O17124.8(2)

dot graph molecular_structure { graph [fontname="Arial"]; node [fontname="Arial", shape=plaintext]; edge [color="#202124"];

} caption { label = "Schematic of this compound."; fontsize = 12; fontcolor = "#5F6368"; }

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker intermolecular interactions such as C-H···O and C-H···π interactions.

  • C-H···O Interactions: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. Short contacts between this oxygen and hydrogen atoms on neighboring piperidine or benzyl groups would be analyzed.

  • C-H···π Interactions: The electron-rich phenyl ring can interact with C-H bonds from adjacent molecules, contributing to the stability of the crystal lattice.

The analysis of these interactions is crucial for understanding the solid-state properties of the material and can be performed using software like PLATON.[8][9]

Conclusion and Future Directions

This guide has outlined the comprehensive process for the crystal structure analysis of this compound, from synthesis to detailed structural interpretation. While a publicly available structure remains to be determined, the methodologies described herein represent the standard, rigorous approach required for such an investigation. The elucidation of this crystal structure would provide definitive insights into its conformational preferences and packing motifs, serving as a valuable benchmark for the design of novel piperidine-based compounds in medicinal chemistry and materials science. The presented workflow underscores the synergy between synthetic chemistry, meticulous experimental technique, and powerful computational analysis that defines modern structural science.

References

The Lynchpin Intermediate: A Technical Guide to Methyl 1-benzylpiperidine-4-carboxylate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 1-benzylpiperidine-4-carboxylate, a pivotal chemical intermediate in the synthesis of a range of pharmaceutically active compounds. Moving beyond a simple recitation of facts, this document elucidates the critical scientific principles underpinning its synthesis, characterization, and strategic application in drug development. We will delve into the mechanistic nuances of its formation, present validated experimental protocols, and explore its role as a cornerstone in the construction of complex molecular architectures, including those of prominent analgesics and cognitive enhancers. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a multitude of biological targets. The strategic functionalization of this core structure is paramount to achieving desired therapeutic effects. This compound (CAS No: 10315-06-7) emerges as a particularly valuable intermediate, offering a unique combination of a protected tertiary amine, a reactive ester functional group, and the lipophilic benzyl group.[1][2] This combination makes it a versatile building block for the synthesis of complex molecules, most notably in the fields of opioid analgesics and treatments for neurodegenerative diseases.[1][3][4]

This guide will provide a comprehensive overview of this key intermediate, focusing on the practical application of chemical principles to its synthesis and utilization. We will explore the causality behind methodological choices, ensuring that the presented protocols are not just recipes, but rather a framework for rational chemical design and execution.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary, logically sound strategies: the esterification of a pre-formed N-benzylated piperidine or the N-alkylation of a pre-existing piperidine-4-carboxylate ester. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and specific process safety considerations.

Pathway A: Esterification of 1-Benzylpiperidine-4-carboxylic Acid

This pathway commences with the readily available 1-benzylpiperidine-4-carboxylic acid. The core transformation is a classic Fischer-Speier esterification, typically conducted in methanol with a strong acid catalyst.

Reaction Mechanism:

The mechanism involves the protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final methyl ester.

Experimental Protocol: Synthesis of this compound via Esterification

  • To a solution of 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. The use of a strong acid catalyst is crucial to drive the equilibrium towards the product.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 7-8. This step is critical to quench the reaction and allow for product extraction.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine (1 x 5 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway B: N-Alkylation of Methyl Piperidine-4-carboxylate

This alternative and often preferred industrial route begins with the commercially available Methyl piperidine-4-carboxylate. The key step is the N-alkylation with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The base is present to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound via N-Alkylation

  • To a solution of Methyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (5-10 volumes), add a base such as potassium carbonate or triethylamine (1.5-2.0 eq). The choice of a non-nucleophilic base is important to avoid side reactions.

  • Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the stirred suspension at room temperature. Careful control of the addition rate can help to manage any exotherm.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction by TLC or HPLC until the starting material is consumed. The reaction is generally complete within 3-6 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Comparative Analysis of Synthetic Pathways
FeaturePathway A: EsterificationPathway B: N-Alkylation
Starting Material 1-Benzylpiperidine-4-carboxylic acidMethyl piperidine-4-carboxylate
Key Reagents Methanol, Strong Acid (e.g., H₂SO₄)Benzyl Halide, Base (e.g., K₂CO₃)
Advantages Simple, classic transformation.Often higher yielding, starts with a more readily available precursor.
Disadvantages Can have equilibrium limitations.Requires careful control of stoichiometry to avoid over-alkylation (quaternization).
Industrial Scalability Feasible, but may require significant acid neutralization.Generally preferred for large-scale synthesis due to higher efficiency.

This compound as a Strategic Intermediate

The true value of this compound lies in its utility as a versatile precursor to a range of high-value pharmaceutical compounds. Its strategic placement of functional groups allows for a variety of subsequent chemical transformations.

Synthesis of Remifentanil Precursors

This compound is a key starting material in some synthetic routes towards Remifentanil, a potent, short-acting synthetic opioid analgesic.[3][5] The synthesis involves the introduction of an anilino group at the 4-position, followed by acylation and debenzylation.

Synthetic Workflow:

Remifentanil_Intermediate_Synthesis A This compound B Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate A->B Aniline, Strecker-type reaction C Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate B->C Propionyl chloride, Base D Remifentanil Precursor C->D Catalytic Debenzylation (e.g., Pd/C, H₂)

Caption: Synthetic pathway from this compound to a Remifentanil precursor.

Experimental Protocol: Synthesis of Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate

  • Strecker-type Reaction: A mixture of this compound, aniline, and a cyanide source (e.g., trimethylsilyl cyanide) is reacted to form the corresponding α-aminonitrile. Subsequent hydrolysis yields Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate.

  • N-Acylation: The resulting secondary amine is acylated with propionyl chloride in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine to yield Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate.[3]

  • Debenzylation: The final step to the key precursor involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Synthesis of Donepezil Precursors

This compound can also be a precursor to N-benzyl-4-piperidinecarboxaldehyde, a key intermediate in the synthesis of Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase used for the treatment of Alzheimer's disease.[4][6][7][8]

Synthetic Workflow:

Donepezil_Intermediate_Synthesis A This compound B N-benzyl-4-piperidinecarboxaldehyde A->B Reduction (e.g., DIBAL-H) C Donepezil B->C Condensation with 5,6-dimethoxy-1-indanone

Caption: Synthetic pathway from this compound to Donepezil.

Experimental Protocol: Reduction to N-benzyl-4-piperidinecarboxaldehyde

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 eq) dropwise. The low temperature is crucial to prevent over-reduction to the corresponding alcohol.

  • Stir the reaction mixture at -78 °C for 1-2 hours and monitor by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous workup with a Rochelle's salt solution or dilute acid.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield N-benzyl-4-piperidinecarboxaldehyde.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.

PropertyValueReference
CAS Number 10315-06-7[2]
Molecular Formula C₁₄H₁₉NO₂[2]
Molecular Weight 233.31 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 115 °C[5]
Density 1.093 g/cm³ (Predicted)[5]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the methyl ester protons (around 3.6-3.7 ppm), a singlet for the benzylic protons (around 3.5 ppm), and a series of multiplets for the piperidine ring protons.[9]

    • ¹³C NMR: The spectrum will display signals for the carbonyl carbon of the ester (around 175 ppm), the aromatic carbons, the benzylic carbon, the methyl ester carbon, and the carbons of the piperidine ring.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1730 cm⁻¹), as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 233, along with characteristic fragmentation patterns, such as the loss of the methoxycarbonyl group or the benzyl group.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its versatile and readily accessible structure provides a robust platform for the construction of complex and medicinally important molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers and drug development professionals to harness its full potential in the creation of next-generation therapeutics. The principles and protocols outlined herein are intended to serve as a practical and intellectually stimulating resource for the advancement of pharmaceutical science.

References

Methodological & Application

The Strategic Application of Methyl 1-benzylpiperidine-4-carboxylate in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential heterocyclic scaffold. Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its role as a "privileged structure." The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for precise three-dimensional orientations of substituents that can engage with biological targets through a variety of interactions, including ionic, hydrogen bonding, and hydrophobic interactions.[1] Within this structural class, N-substituted piperidines are of particular importance, and the N-benzyl group offers a unique combination of properties. The benzyl moiety provides a platform for crucial cation-π and π-stacking interactions with target proteins while also serving as a versatile handle for modulating the physicochemical properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

Methyl 1-benzylpiperidine-4-carboxylate (MBPC) emerges as a pivotal starting material and intermediate in this context. Its structure combines the advantageous N-benzylpiperidine core with a reactive carboxylate group at the 4-position, opening a gateway to a diverse array of chemical transformations and the synthesis of complex molecular architectures.[4] This guide provides an in-depth exploration of the synthesis and utility of MBPC, complete with detailed experimental protocols and an analysis of its application in the development of potent therapeutic agents.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of a key intermediate is paramount for its effective use in multi-step syntheses.

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 10315-06-7[5][6]
Molecular Formula C₁₄H₁₉NO₂[5][6]
Molecular Weight 233.31 g/mol [5][6]
Appearance Colorless liquid[6]
Boiling Point 115 °C[6]
Density 1.093 g/cm³ (Predicted)[6]
pKa 7.86 ± 0.10 (Predicted)[6]
Storage Temperature 2-8°C[6]

Synthetic Protocols for this compound

The synthesis of MBPC can be approached through several routes, often starting from more readily available piperidine precursors. The following protocol details a common and efficient method involving the N-alkylation of a piperidine-4-carboxylate derivative.

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol outlines the synthesis starting from methyl piperidine-4-carboxylate hydrochloride. The initial neutralization of the hydrochloride salt is crucial to free the secondary amine for subsequent nucleophilic attack on benzyl bromide.

Workflow Diagram:

cluster_0 Step 1: Neutralization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Work-up & Purification A Methyl piperidine-4-carboxylate HCl C Free Methyl piperidine-4-carboxylate A->C Stir at RT B Base (e.g., K₂CO₃) in Solvent (e.g., Acetonitrile) B->C E This compound (MBPC) C->E Heat/Reflux D Benzyl Bromide D->E F Filtration E->F G Solvent Evaporation F->G H Purification (e.g., Distillation) G->H I Pure MBPC H->I

Caption: Synthetic workflow for MBPC preparation.

Materials and Reagents:

  • Methyl piperidine-4-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl piperidine-4-carboxylate hydrochloride (10.0 g, 55.7 mmol) and anhydrous potassium carbonate (23.1 g, 167 mmol, 3.0 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

    • Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the piperidinium hydrochloride, liberating the free secondary amine. Using an excess ensures the reaction goes to completion. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering.

  • Alkylation: Add benzyl bromide (7.9 mL, 66.8 mmol, 1.2 equivalents) dropwise to the stirred suspension.

    • Causality Insight: A slight excess of the alkylating agent, benzyl bromide, is used to drive the reaction towards the desired N-benzylated product and compensate for any potential side reactions or loss of reagent.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Causality Insight: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

MBPC is a cornerstone intermediate in the synthesis of several potent APIs, most notably in the fentanyl class of synthetic opioids. Its structure provides the core scaffold upon which the necessary pharmacophoric elements are assembled.

Case Study: Synthesis of Remifentanil

Remifentanil is an ultra-short-acting µ-opioid agonist used for analgesia and sedation.[7] Its rapid metabolism by non-specific esterases is a key feature, attributed to the labile methyl ester group in its side chain. The synthesis of remifentanil often involves the debenzylation of an MBPC-derived intermediate, followed by the introduction of the characteristic propanoate side chain.

Synthetic Pathway Overview:

cluster_0 Step 1: Debenzylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Further Elaboration MBPC This compound A Methyl piperidine-4-carboxylate MBPC->A H₂, Pd/C C Piperidine Propanoate Intermediate A->C B Methyl acrylate B->C Base (e.g., K₂CO₃) D Multi-step conversion (e.g., Strecker synthesis, acylation) C->D E Remifentanil D->E

Caption: Simplified remifentanil synthesis pathway.

Protocol 2: Conversion of MBPC to a Key Remifentanil Precursor

This protocol describes the initial steps in transforming MBPC into a core intermediate for remifentanil synthesis, specifically focusing on the debenzylation and subsequent Michael addition.

Materials and Reagents:

  • This compound (MBPC)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Celite®

Step-by-Step Procedure:

  • Debenzylation - Hydrogenolysis: a. Dissolve MBPC (5.0 g, 21.4 mmol) in 100 mL of methanol in a hydrogenation vessel. b. Carefully add 10% Pd/C (0.5 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality Insight: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of benzyl groups. The reaction cleaves the C-N bond of the benzyl group, liberating the secondary amine. The process must be conducted under an inert atmosphere before the introduction of hydrogen to prevent catalyst deactivation and ensure safety. c. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours. d. Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. e. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
    • Causality Insight: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper and contaminating the product. f. Concentrate the filtrate under reduced pressure to yield methyl piperidine-4-carboxylate, which can often be used in the next step without further purification.

  • Michael Addition: a. To a suspension of potassium carbonate (4.5 g, 32.6 mmol) in 80 mL of methanol, add the crude methyl piperidine-4-carboxylate from the previous step. b. Add methyl acrylate (2.4 mL, 26.6 mmol) to the suspension at room temperature.

    • Causality Insight: This is an aza-Michael addition where the nucleophilic secondary amine attacks the electron-deficient β-carbon of methyl acrylate. The base, potassium carbonate, facilitates the reaction, although it can often proceed without an added base.[8] c. Stir the suspension at room temperature for 4 hours.[8] d. Filter the suspension and concentrate the filtrate to a residue. e. Dissolve the residue in water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the key intermediate, methyl 1-(2-(methoxycarbonyl)ethyl)piperidine-4-carboxylate. This product is a direct precursor for further elaboration into remifentanil.[8][9]

Broader Applications in Medicinal Chemistry

While the synthesis of fentanyl analogs is a prominent application, the 1-benzylpiperidine scaffold is integral to a wide range of therapeutic candidates targeting the central nervous system and beyond.

  • Alzheimer's Disease: Derivatives of 1-benzylpiperidine have been extensively investigated as potent and selective acetylcholinesterase (AChE) inhibitors. The N-benzyl group often interacts with the peripheral anionic site of the enzyme, contributing to high affinity. Donepezil, a marketed drug for Alzheimer's, features a related N-benzylpiperidine moiety.[3]

  • Sigma Receptor Ligands: The 1-benzylpiperidine scaffold has been used to develop high-affinity ligands for sigma (σ) receptors, which are implicated in psychosis, pain, and neuroprotection. These compounds are being explored as potential atypical antipsychotics.[10]

  • Antiviral Agents: The structural features of 1-benzylpiperidine derivatives have been exploited in the design of compounds with antiviral activity.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex and potent therapeutic agents. Its utility is rooted in the privileged nature of the N-benzylpiperidine scaffold, which allows for favorable interactions with a multitude of biological targets. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this important molecule in their quest for novel medicines. The continued exploration of derivatives stemming from MBPC will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

Application Note: Advanced Analytical Methods for the Quantification of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Methyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We present detailed, validated protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The document explains the causality behind experimental choices, offers step-by-step methodologies, and includes complete validation parameters in accordance with International Conference on Harmonisation (ICH) guidelines to ensure scientific integrity.[2][3] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this critical compound.

Introduction: The Analytical Imperative

This compound (CAS: 10315-06-7) is a pivotal building block in medicinal chemistry, notably in the synthesis of acetylcholinesterase inhibitors used in Alzheimer's disease therapy.[1] Its molecular structure, featuring a piperidine core, a benzyl group, and a methyl ester, dictates its chemical properties and the analytical strategies required for its quantification.[4][5]

Accurate and precise measurement of this intermediate is non-negotiable for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Quantification is essential for:

  • Process Chemistry: Monitoring reaction conversion and optimizing synthesis yields.

  • Quality Control: Verifying the purity of raw materials and intermediates.

  • Stability Studies: Assessing degradation under various storage conditions.

  • Pharmacokinetic Analysis: In preclinical studies, should the intermediate be tracked.

This document provides a multi-faceted analytical approach, empowering laboratories to select the optimal method based on their specific requirements for sensitivity, selectivity, and throughput.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

HPLC-UV is the workhorse of pharmaceutical quality control labs due to its robustness, reliability, and cost-effectiveness. The benzyl group in this compound contains a phenyl ring, which acts as a suitable chromophore for UV detection, typically around 254 nm. A reversed-phase C18 column is the logical choice, as it effectively retains the moderately polar molecule, allowing for excellent separation from potential starting materials and by-products. The use of an acidic mobile phase modifier, such as formic acid, is critical to ensure the tertiary amine on the piperidine ring is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.

  • Standard: this compound, reference standard (>99% purity).

2.2.2. Chromatographic Conditions

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 15 minutes |

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter.

HPLC-UV Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter Sample (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC dilute->inject filter->inject Transfer to Vial separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Method Validation Summary

A validated analytical method provides documented evidence of its reliability for a specific purpose.[6] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2][7]

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity Analyte peak is resolved from impurities and degradants (Resolution > 2).Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 (1-100 µg/mL)
Range 1-100 µg/mLConfirmed by linearity
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability = 0.6%; Intermediate = 1.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] this compound exhibits sufficient volatility and thermal stability to be amenable to GC analysis. The primary advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides structural information through characteristic fragmentation patterns, confirming identity and enhancing quantification accuracy, especially in complex matrices. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is ideal for separating the analyte based on its boiling point and polarity.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Reagents: Methanol (GC grade), Dichloromethane (GC grade).

  • Standard: this compound, reference standard (>99% purity).

3.2.2. GC-MS Conditions

Parameter Setting
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

| SIM Ions (Quant/Qual) | e.g., m/z 91 (tropylium ion), 142, 233 (molecular ion) |

3.2.3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Prepare as described in section 2.2.3, using Methanol as the solvent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.5, 2, 5, 10, 20 µg/mL) by serial dilution with Methanol.

  • Sample Solution: Prepare as described in section 2.2.3, using Methanol as the solvent, to a final concentration within the calibration range.

GC-MS Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject 1 µL into GC dissolve->inject dilute->inject Transfer to Vial separate HP-5MS Column Separation (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Quant Ion Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for GC-MS quantification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS represents the gold standard for high-sensitivity and high-selectivity quantification, making it ideal for trace-level analysis, impurity profiling, or analysis in complex biological matrices.[9] The technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, providing unparalleled sensitivity and specificity.

Experimental Protocol: LC-MS/MS

4.2.1. Instrumentation and Materials

  • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent, coupled with an appropriate UPLC/HPLC system.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm, or equivalent.

  • Reagents: As per section 2.2.1.

  • Standard: this compound, reference standard (>99% purity).

4.2.2. LC and MS/MS Conditions

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 5500 V
Source Temperature 500 °C
MRM Transition Precursor (Q1): 234.1 m/z ([M+H]⁺) -> Product (Q3): 91.1 m/z (quantifier), 142.1 m/z (qualifier)

| Dwell Time | 100 ms |

4.2.3. Preparation of Solutions

  • Stock and Sample Solutions: Prepare as described in section 2.2.3.

  • Working Standard Solutions: Due to the high sensitivity, prepare a calibration curve at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

LC-MS/MS Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (ng/mL) dissolve->dilute filter Filter Sample (0.22 µm) dissolve->filter inject Inject 2 µL into UPLC dilute->inject filter->inject Transfer to Vial separate C18 Column Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_frag Select Precursor (Q1) Fragment (Q2) Select Product (Q3) ionize->select_frag integrate Integrate MRM Transition Peak select_frag->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Comparative Summary of Methods

The choice of analytical method depends heavily on the specific application. The table below provides a comparative overview to guide this decision.

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity GoodVery GoodExcellent
Sensitivity (Typical LOQ) ~1 µg/mL~0.5 µg/mL~0.1 ng/mL
Throughput ModerateModerateHigh (with UPLC)
Instrumentation Cost LowModerateHigh
Robustness HighHighModerate
Primary Application Routine QC, assay, purityPurity, identification, volatile impuritiesTrace analysis, impurity profiling, bioanalysis

Conclusion

This application note details three validated, high-integrity methods for the quantification of this compound.

  • HPLC-UV is the recommended method for routine quality control and assay, offering a balance of performance, robustness, and cost-effectiveness.

  • GC-MS provides superior specificity for identity confirmation and is an excellent orthogonal technique to HPLC.

  • LC-MS/MS delivers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity quantification or bioanalytical applications.

By providing detailed protocols and explaining the scientific rationale, this guide equips researchers and quality control professionals with the necessary tools to implement accurate and reliable analytical testing for this important pharmaceutical intermediate.

References

Protocol for the N-Benzylation of Methyl Piperidine-4-carboxylate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the N-benzylation of methyl piperidine-4-carboxylate, a critical transformation in the synthesis of numerous pharmaceutical scaffolds. The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, often utilized to fine-tune efficacy, selectivity, and pharmacokinetic properties by engaging in key cation-π interactions with biological targets.[1][2] This guide presents two robust, field-proven methodologies: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental procedures, offer a comparative analysis to guide your strategic selection, and address common troubleshooting scenarios to ensure a high rate of success. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated guide for synthesizing this key intermediate.

Introduction: The Strategic Importance of N-Benzylation

The piperidine ring is a cornerstone of modern drug design. Its functionalization at the nitrogen atom is a primary strategy for modulating a molecule's interaction with biological systems. The introduction of a benzyl group is particularly significant; it imparts a combination of steric bulk and electronic properties that can be pivotal for target engagement.[2] Methyl 1-benzylpiperidine-4-carboxylate serves as a versatile intermediate, with the ester moiety providing a convenient handle for further chemical elaboration into amides, acids, or alcohols.

Choosing the correct synthetic strategy for N-benzylation is critical and depends on factors such as available starting materials, desired purity profile, scalability, and tolerance of other functional groups. This guide will equip you with the knowledge to make an informed decision between the two most prevalent and effective methods.

Comparative Analysis of Synthetic Methodologies

Both Direct Alkylation and Reductive Amination are effective for the N-benzylation of methyl piperidine-4-carboxylate. However, they differ significantly in their mechanisms, reagent requirements, and side-product profiles. The choice between them is a strategic one, balancing speed, cost, and purity requirements.

FeatureMethod A: Direct Alkylation (SN2)Method B: Reductive Amination
Starting Materials Methyl piperidine-4-carboxylate, Benzyl halide (e.g., bromide)Methyl piperidine-4-carboxylate, Benzaldehyde
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield Good to Excellent (>85%)Excellent (>90%)
Primary Advantage Simplicity, often uses cheaper reagents.High selectivity, avoids over-alkylation, milder conditions.
Key Disadvantage Risk of over-alkylation to form quaternary ammonium salts.[3]Requires a stoichiometric, often more expensive, reducing agent.
Side Reactions Quaternary salt formation, potential for base-induced ester hydrolysis.Reduction of starting benzaldehyde to benzyl alcohol if iminium formation is slow.
Scalability Generally scalable, but exotherms from alkylation must be managed.Highly scalable; one-pot procedures are common and efficient.[1]
Functional Group Tol. Sensitive to other nucleophilic groups in the substrate.Tolerates a wide range of reducible and acid-sensitive groups.[1]

Mechanistic Overview

A clear understanding of the reaction pathways is fundamental to effective protocol execution and troubleshooting.

Method A: Direct Alkylation (SN2 Mechanism)

This is a classic bimolecular nucleophilic substitution. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion. A base is essential to neutralize the hydrohalic acid (HBr or HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

SN2_Mechanism Piperidine Methyl Piperidine- 4-carboxylate Product Methyl 1-Benzylpiperidine- 4-carboxylate Piperidine->Product Nucleophilic Attack (SN2) BnBr Benzyl Bromide BnBr->Product Base Base (e.g., K₂CO₃) Salt H-Base⁺ Br⁻ Base->Salt Neutralization Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Reactants Piperidine Ester + Benzaldehyde Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Carbinolamine->Iminium - H₂O Product N-Benzylated Product Iminium->Product Hydride Delivery ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

References

The Strategic Application of Methyl 1-benzylpiperidine-4-carboxylate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility, combined with the basicity of the nitrogen atom, allows for precise interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] This inherent versatility makes piperidine derivatives invaluable building blocks in the design and synthesis of novel therapeutics. Among these, Methyl 1-benzylpiperidine-4-carboxylate serves as a particularly strategic starting material, offering a convergent point for the synthesis of complex molecules with significant therapeutic potential. The N-benzyl group provides a handle for crucial cation-π interactions with target proteins, while the methyl carboxylate at the 4-position is a versatile functional group amenable to a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols and the scientific rationale underpinning its use.

Core Applications in Therapeutic Development

The utility of this compound spans multiple therapeutic areas, primarily driven by its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Below, we delve into two prominent examples: the development of potent opioid analgesics and the creation of acetylcholinesterase inhibitors for the management of neurodegenerative diseases.

A Cornerstone in the Synthesis of Fentanyl-based Analgesics

This compound is a critical precursor in the synthesis of a new generation of potent and rapid-acting opioid analgesics, most notably Remifentanil.[2][3] These synthetic opioids exert their effects by acting as agonists at the μ-opioid receptor. The following workflow outlines the transformation of our title compound into a key intermediate for Remifentanil synthesis.

Synthetic Workflow: From Piperidine Precursor to Remifentanil Intermediate

G A This compound B 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile A->B Strecker Synthesis C Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate B->C Hydrolysis & Esterification D Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate (Remifentanil Precursor) C->D N-Acylation & Debenzylation

Caption: Synthetic pathway from this compound to a key Remifentanil precursor.

Protocol 1: Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate [2][3]

This protocol details the multi-step synthesis of a key precursor for Remifentanil, starting from 1-benzylpiperidin-4-one, a close derivative of the title compound. The rationale behind this pathway is to introduce the necessary functional groups in a stepwise and controlled manner.

Step 1: Strecker Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

  • Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino nitriles from a ketone, an amine, and a cyanide source. This step introduces the aniline moiety and the nitrile group, which will later be converted to the methyl ester.

  • Procedure:

    • In a well-ventilated fume hood, charge a round-bottom flask with 1-benzylpiperidin-4-one (1.0 eq), aniline (4.0 eq), potassium cyanide (4.0 eq), and dichloromethane.

    • Cool the mixture in an ice-acetone bath to approximately 5°C with magnetic stirring.

    • Slowly add acetic acid (30 eq) dropwise over 3 hours, maintaining the temperature.

    • After the addition is complete, heat the mixture to 45-50°C for 24 hours.

    • Carefully work up the reaction to isolate the crude anilino-nitrile.

Step 2: Hydrolysis and Esterification to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

  • Rationale: The nitrile group is first hydrolyzed to a carboxylic acid, which is then esterified to the desired methyl ester. This two-step process is often more efficient than direct conversion.

  • Procedure:

    • Selectively hydrolyze the anilino-nitrile from Step 1 to the corresponding anilino-amide by dissolving it in concentrated sulfuric acid and stirring for 24 hours at room temperature.

    • Subject the resulting anilino-amide to vigorous basic hydrolysis using potassium hydroxide in propylene glycol at approximately 200°C for 12 hours.

    • Acidify the reaction mixture and treat with thionyl chloride followed by methanol to yield the anilino-ester.

Step 3: N-Acylation and Catalytic N-Debenzylation

  • Rationale: N-acylation with propionyl chloride introduces the propionyl group characteristic of many fentanyl analogues. The final step, catalytic N-debenzylation, removes the protecting benzyl group from the piperidine nitrogen, yielding the final intermediate.

  • Procedure:

    • Perform N-acylation of the anilino-ester from Step 2 with propionyl chloride in a suitable solvent like dichloroethane.

    • Carry out catalytic N-debenzylation of the resulting anilido-ester under optimized conditions to yield Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Compound Starting Material Key Reagents Typical Yield
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile1-Benzylpiperidin-4-oneAniline, KCN, Acetic Acid~90%
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylateAnilino-nitrileH₂SO₄, KOH, SOCl₂, MeOH40-45% (3 steps)
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateAnilido-esterPropionyl chloride, CatalystNear quantitative
A Versatile Precursor for Acetylcholinesterase Inhibitors in Alzheimer's Disease Therapy

This compound is also a valuable starting material for the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs used to manage the symptoms of Alzheimer's disease.[4] One of the most prominent examples is Donepezil. The synthesis of Donepezil involves the conversion of our title compound into 1-benzylpiperidine-4-carboxaldehyde, a key intermediate that undergoes condensation with an indanone derivative.

Synthetic Workflow: From Piperidine Ester to Donepezil

G A This compound B 1-Benzylpiperidine-4-carboxaldehyde A->B Reduction D 2-(1-Benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one B->D Aldol Condensation C 5,6-Dimethoxy-1-indanone C->D Aldol Condensation E Donepezil D->E Reduction

Caption: Synthetic pathway for Donepezil utilizing 1-benzylpiperidine-4-carboxaldehyde derived from the title compound.

Protocol 2: Synthesis of 1-benzylpiperidine-4-carboxaldehyde [5]

  • Rationale: The reduction of the methyl ester to an aldehyde is a crucial transformation. The use of a mild reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the selective reduction to the aldehyde, preventing over-reduction to the alcohol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in toluene in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.1 eq) dropwise, maintaining the temperature at -78°C.

    • Stir the reaction mixture at -78°C for 1 hour.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Filter the mixture through Celite and concentrate the filtrate to obtain the crude 1-benzylpiperidine-4-carboxaldehyde.

Protocol 3: Synthesis of Donepezil via Aldol Condensation [6]

  • Rationale: The aldol condensation between 1-benzylpiperidine-4-carboxaldehyde and 5,6-dimethoxy-1-indanone forms the core structure of Donepezil. The subsequent reduction of the resulting double bond yields the final product.

  • Procedure:

    • In a suitable solvent such as tetrahydrofuran (THF), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine at low temperature.

    • Add a solution of 5,6-dimethoxy-1-indanone to the LDA solution to form the enolate.

    • Slowly add a solution of 1-benzylpiperidine-4-carboxaldehyde from Protocol 2 to the enolate solution.

    • After the condensation reaction is complete, quench the reaction and work up to isolate the crude condensation product.

    • Reduce the double bond of the condensation product via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to obtain Donepezil.

Compound Starting Material Key Reagents Typical Yield
1-Benzylpiperidine-4-carboxaldehydeThis compoundDIBAL-H~92%
Donepezil1-Benzylpiperidine-4-carboxaldehyde & 5,6-Dimethoxy-1-indanoneLDA, Pd/C, H₂Variable

Biological Evaluation: Acetylcholinesterase Inhibition Assay

To assess the efficacy of newly synthesized Donepezil analogs or other potential acetylcholinesterase inhibitors derived from the piperidine scaffold, a robust and reliable biological assay is essential. The Ellman's assay is a widely used colorimetric method for determining acetylcholinesterase activity.[4][7][8]

Experimental Workflow: Ellman's Assay for AChE Inhibition

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis AChE AChE Solution Mix Incubate AChE + Inhibitor AChE->Mix Substrate Acetylthiocholine (ATCI) React Add ATCI to initiate reaction Substrate->React Inhibitor Test Compound Inhibitor->Mix DTNB DTNB Solution DTNB->React Mix->React Measure Measure Absorbance at 412 nm React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of an acetylcholinesterase inhibitor using the Ellman's assay.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method) [4]

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

  • Procedure:

    • Prepare solutions of acetylcholinesterase, the test compound (inhibitor) at various concentrations, acetylthiocholine, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to the appropriate wells.

    • Add the acetylcholinesterase solution to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the acetylthiocholine solution to each well.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a testament to the power of strategic molecular design in drug discovery. Its versatile structure provides a reliable and efficient starting point for the synthesis of a diverse range of therapeutic agents, from potent analgesics to essential treatments for neurodegenerative diseases. The protocols and workflows detailed in this guide are intended to provide researchers with a solid foundation for utilizing this valuable chemical entity in their own drug development programs. By understanding the underlying chemical principles and biological applications of this compound, scientists can continue to innovate and develop the next generation of life-changing medicines.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 1-benzylpiperidine-4-carboxylate for the Exploration of Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules targeting a wide range of physiological systems.[1][2] Methyl 1-benzylpiperidine-4-carboxylate is a versatile starting material, offering multiple reaction sites for chemical modification to generate a library of novel compounds for biological screening. This guide provides a comprehensive framework for the strategic derivatization of this parent molecule. We detail robust protocols for hydrolysis, amide coupling, and subsequent N-debenzylation, explaining the chemical rationale behind each step. Furthermore, we provide detailed, field-proven protocols for primary biological screening assays, including GPCR radioligand binding and functional assays (calcium imaging and cAMP), which are critical for characterizing the pharmacological profile of the newly synthesized derivatives.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered piperidine heterocycle is a cornerstone of modern drug discovery, prized for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional orientation.[2] This allows for precise interactions with biological targets. The title compound, this compound (Figure 1), serves as an ideal scaffold for generating chemical diversity due to its three key functional regions amenable to modification:

  • The Ester at C-4: This group can be readily converted into a carboxylic acid or a diverse range of amides and other ester analogs.

  • The N-benzyl Group: The benzyl group provides a degree of lipophilicity and can engage in hydrophobic or π-stacking interactions with target proteins. Its removal via debenzylation unmasks the secondary amine, opening a new vector for diversification.

  • The Piperidine Ring: While not directly modified in these protocols, its conformation influences the spatial arrangement of the other substituents, which is critical for biological activity.

This document outlines a logical workflow for creating a library of derivatives from this starting material and evaluating their biological potential.

Figure 1: Core Scaffold

This compound

CAS: 10315-06-7

Molecular Formula: C₁₄H₁₉NO₂

Molecular Weight: 233.31 g/mol [3][4]

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Approach

The goal of derivatization is to systematically alter the structure of the parent molecule to explore the chemical space around it, thereby identifying modifications that enhance potency, selectivity, or other desirable pharmacological properties.[5] Our strategy focuses on two primary modification points: the C-4 carboxylate and the N-1 benzyl group.

  • C-4 Amide Library Synthesis: The conversion of the methyl ester to a library of amides introduces a hydrogen bond donor (in primary and secondary amides) and allows for the introduction of a wide variety of substituents (R-groups). This modification can significantly impact ligand-receptor interactions, solubility, and metabolic stability.

  • N-1 Debenzylation: The N-benzyl group can be removed to yield the secondary piperidine nitrogen. This site can then be functionalized with various alkyl or aryl groups to probe their influence on target binding and selectivity.[6]

The following workflow diagram illustrates the strategic path from the starting material to a diversified library of compounds ready for biological evaluation.

G cluster_0 Chemical Synthesis cluster_1 Biological Assays A This compound (Starting Material) B Step 1A: Ester Hydrolysis A->B NaOH or HCl F Step 1B: Direct Aminolysis (with various amines R-NH₂) A->F Base-promoted C 1-Benzylpiperidine-4-carboxylic Acid (Intermediate) B->C D Step 2: Amide Coupling (with various amines R-NH₂) C->D EDC, HOBt E Library of C-4 Amide Derivatives D->E G Step 3: N-Debenzylation E->G Pd/C, H₂ or Ammonium Formate I Primary Screening: Radioligand Binding Assay E->I Test Compounds F->E H Library of C-4 Amide, N-H Derivatives G->H H->I J Secondary Screening: Functional Assays (cAMP, Calcium Imaging) I->J Identify 'Hits'

Caption: A strategic workflow for the synthesis and biological evaluation of novel piperidine derivatives.

Detailed Chemical Derivatization Protocols

Protocol 3.1: Ester Hydrolysis to Carboxylic Acid

Rationale: The conversion of the methyl ester to a carboxylic acid is a crucial intermediate step. The resulting carboxylic acid is more readily activated for amide coupling reactions compared to the direct aminolysis of the ester, which often requires harsh conditions.[7][8] Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible, high-yield reaction.[9][10]

Method: Alkaline Hydrolysis (Saponification)

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 5-10 mL per gram of ester).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 to 2.0 eq., e.g., 2M solution) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. b. Dilute the remaining aqueous residue with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with a strong acid (e.g., 1M HCl). A white precipitate of the carboxylic acid should form. d. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure of the product, 1-Benzylpiperidine-4-carboxylic acid, using NMR and Mass Spectrometry.[11][12]

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sodium Hydroxide (NaOH)1.5 - 2.0Hydrolyzing Agent
Methanol / WaterSolventReaction Medium
Hydrochloric Acid (HCl)As neededNeutralization to precipitate the product
Protocol 3.2: Amide Bond Formation

Rationale: Amide coupling is one of the most important reactions in medicinal chemistry.[13] Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a standard, reliable method. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization if chiral centers are present.[14]

Method: EDC/HOBt Coupling

  • Activation: To a stirred solution of 1-Benzylpiperidine-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), add HOBt (1.1 eq.) and EDC (1.2 eq.). Stir the mixture at 0°C (ice bath) for 20-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (R¹R²NH) (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring and Work-up: a. Monitor the reaction progress by TLC. b. Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final amide derivative by NMR and Mass Spectrometry to confirm its structure and purity.[15][16][17]

Protocol 3.3: N-Debenzylation

Rationale: The N-benzyl group can be cleaved through catalytic hydrogenation. This reaction typically uses a palladium on carbon (Pd/C) catalyst and a source of hydrogen.[18] This unmasks the piperidine nitrogen, allowing for further derivatization at this position. Catalytic transfer hydrogenation using ammonium formate is often a convenient and safer alternative to using hydrogen gas.[19][20]

Method: Catalytic Transfer Hydrogenation

  • Setup: In a round-bottom flask, dissolve the N-benzylpiperidine derivative (1.0 eq.) in a suitable solvent, typically methanol or ethanol.

  • Catalyst and Hydrogen Source: Add ammonium formate (HCOONH₄, 5-10 eq.) to the solution. Then, carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: a. Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the solvent. b. Concentrate the filtrate under reduced pressure. c. The resulting residue can be partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., DCM) to isolate the free amine product.

  • Purification & Characterization: The crude product can be purified by column chromatography or crystallization if necessary. Confirm the structure of the debenzylated product by NMR and MS.

Protocols for Biological Assays

The synthesized derivatives can be screened against a variety of biological targets. Given the prevalence of the piperidine scaffold in CNS-active drugs, G-protein coupled receptors (GPCRs) are a logical primary target class.[1][21]

Protocol 4.1: Radioligand Binding Assay (Primary Screen)

Principle: This assay quantifies the ability of a test compound to displace a known radioactive ligand from its receptor. It provides a measure of the compound's binding affinity (Ki).[22][23] This is a robust method for initial screening to identify compounds that interact with the target receptor.[24]

Method: Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an assay buffer and determine the protein concentration.[25]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and cell membranes.

    • Test Compound: Add assay buffer, radioligand, cell membranes, and varying concentrations of the synthesized derivative.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[25]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters), which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[25]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

ComponentExample ConcentrationPurpose
Receptor Membranes5-20 µg protein/wellSource of target GPCRs
Radioligand~Kd value for the receptorBinds to the receptor to generate a signal
Unlabeled Competitor1000x Ki value (for NSB)Defines non-specific binding
Test CompoundSerial dilution (e.g., 10⁻¹⁰ M to 10⁻⁵ M)To determine its binding affinity
Assay Buffer50 mM Tris, 5 mM MgCl₂, pH 7.4Provides optimal conditions for binding
Protocol 4.2: Intracellular Calcium Imaging Assay (Functional Screen for Gq-coupled GPCRs)

Principle: Many GPCRs, upon activation, signal through the Gq pathway, leading to the release of calcium (Ca²⁺) from intracellular stores.[27][28] This assay uses a fluorescent dye that increases in intensity upon binding to Ca²⁺, allowing for real-time measurement of receptor activation (agonist activity) or inhibition (antagonist activity).[29]

G A Agonist / Test Compound B Gq-Coupled GPCR A->B C Phospholipase C (PLC) Activation B->C D IP₃ Production C->D E Ca²⁺ Release from ER D->E F Fluorescent Ca²⁺ Indicator (e.g., Fluo-8) E->F G Increased Fluorescence Signal F->G Binding

Caption: Signaling pathway for a Gq-coupled GPCR leading to a fluorescent signal in a calcium assay.

Method:

  • Cell Plating: Plate cells expressing the target GPCR in black-walled, clear-bottom 96- or 384-well plates and grow overnight.[27]

  • Dye Loading: Remove the growth medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[27]

  • Compound Addition & Measurement: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • For Agonist Mode: Record a baseline fluorescence for 10-20 seconds, then automatically add serial dilutions of the test compounds and continue recording the fluorescence signal to measure the peak response.

    • For Antagonist Mode: Add serial dilutions of the test compounds and incubate for a set period (e.g., 15-30 minutes). Then, add a known agonist at its EC₈₀ concentration and record the fluorescence response.[30]

  • Data Analysis:

    • Calculate the response as the peak fluorescence minus the baseline.

    • For agonists, plot the response vs. log concentration to determine the EC₅₀ and maximum efficacy.

    • For antagonists, plot the inhibition of the agonist response vs. log concentration to determine the IC₅₀.

Protocol 4.3: cAMP Assay (Functional Screen for Gs/Gi-coupled GPCRs)

Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP) levels, while Gi-coupled receptors decrease them. Commercial kits, often based on competitive immunoassays with FRET or HTRF detection, provide a robust method to quantify these changes.[31]

Method (using a generic HTRF kit):

  • Cell Stimulation:

    • Harvest and resuspend cells expressing the target GPCR in a stimulation buffer.

    • For Gi Antagonist Mode: Add a phosphodiesterase inhibitor like IBMX and the test compound, then stimulate with forskolin (to increase basal cAMP) and a known agonist.

    • For Gs Agonist Mode: Add the test compound to the cells.

  • Cell Lysis and Detection: After a set incubation period (e.g., 30 minutes), add the lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubation and Reading: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration vs. log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).[31]

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance and Synthesis Overview

Methyl 1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in medicinal chemistry, making the efficient and scalable production of this molecule a critical concern for drug development and manufacturing. This document provides a detailed guide to the large-scale synthesis of this compound, focusing on practical, scalable, and robust methodologies suitable for industrial application. We will delve into two primary synthetic strategies, N-alkylation and reductive amination, evaluating the causality behind experimental choices to ensure scientific integrity and operational success.

Physicochemical Properties and Quality Standards

A thorough understanding of the target molecule's properties is fundamental for process development and quality control.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂--INVALID-LINK--[1]
Molecular Weight 233.31 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid/oil--INVALID-LINK--[2]
Boiling Point ~115 °C (predicted)--INVALID-LINK--[2]
Density ~1.093 g/cm³ (predicted)--INVALID-LINK--[2]
CAS Number 10315-06-7--INVALID-LINK--[1]

Comparative Analysis of Synthetic Routes for Large-Scale Production

Two primary methods dominate the synthesis of this compound at an industrial scale: direct N-alkylation and reductive amination. The choice between these routes is a critical decision driven by factors such as cost, efficiency, purity, and environmental impact.

cluster_0 Synthetic Strategies cluster_1 Evaluation Criteria N-Alkylation N-Alkylation Selectivity Selectivity N-Alkylation->Selectivity Risk of over-alkylation Atom Economy Atom Economy N-Alkylation->Atom Economy By-product salt formation Reagent Safety & Cost Reagent Safety & Cost N-Alkylation->Reagent Safety & Cost Benzyl halides are lachrymatory Process Robustness Process Robustness N-Alkylation->Process Robustness Well-established, simple Reductive Amination Reductive Amination Reductive Amination->Selectivity High selectivity for mono-alkylation Reductive Amination->Atom Economy Generally higher Reductive Amination->Reagent Safety & Cost Milder reducing agents available Reductive Amination->Process Robustness One-pot procedure, avoids isolation of imine

Caption: Comparison of N-Alkylation and Reductive Amination.

Reductive amination is often the preferred method for large-scale synthesis as it inherently avoids the issue of over-alkylation, a common side reaction in direct N-alkylation of amines.[3] This leads to a cleaner reaction profile, higher yields of the desired secondary amine, and simplifies downstream purification.

Protocol 1: Large-Scale Synthesis via N-Alkylation

This protocol details the direct N-alkylation of Methyl piperidine-4-carboxylate with benzyl chloride.

Reaction Scheme:

start Methyl piperidine-4-carboxylate + Benzyl Chloride product This compound start->product Heat base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Acetonitrile) solvent->product byproduct Salt By-product (e.g., KCl + KHCO₃) product->byproduct

Caption: N-Alkylation Synthesis Workflow.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantity (kg)MolesMolar Eq.
Methyl piperidine-4-carboxylate2971-79-1143.1810.069.81.0
Benzyl Chloride100-44-7126.589.776.61.1
Potassium Carbonate (K₂CO₃)584-08-7138.2114.5104.91.5
Acetonitrile75-05-841.05100 L--
Step-by-Step Protocol:
  • Reactor Setup: Charge a 200 L glass-lined reactor with Methyl piperidine-4-carboxylate (10.0 kg, 69.8 mol) and acetonitrile (100 L).

  • Addition of Base: Add potassium carbonate (14.5 kg, 104.9 mol) to the stirred solution. The use of a solid inorganic base like potassium carbonate is advantageous on a large scale as it simplifies removal by filtration.[4]

  • Addition of Alkylating Agent: Slowly add benzyl chloride (9.7 kg, 76.6 mol) to the suspension over 1-2 hours, maintaining the internal temperature below 30°C. Benzyl chloride is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting oil in a suitable solvent like ethyl acetate (50 L) and wash with water (2 x 20 L) and then brine (20 L).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • For high purity, perform vacuum distillation. The product typically distills at a temperature of around 115°C under high vacuum.

Protocol 2: Large-Scale Synthesis via Reductive Amination

This protocol offers a highly selective, one-pot synthesis of the target compound.

Reaction Scheme:

reagents Methyl piperidine-4-carboxylate + Benzaldehyde imine Imine Intermediate (in situ) reagents->imine Solvent (e.g., Dichloromethane) product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive Amination Synthesis Workflow.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantity (kg)MolesMolar Eq.
Methyl piperidine-4-carboxylate2971-79-1143.1810.069.81.0
Benzaldehyde100-52-7106.127.873.51.05
Sodium Triacetoxyborohydride56553-60-7211.9417.884.01.2
Dichloromethane (DCM)75-09-284.93120 L--
Step-by-Step Protocol:
  • Reactor Setup: Charge a 200 L glass-lined reactor with Methyl piperidine-4-carboxylate (10.0 kg, 69.8 mol), benzaldehyde (7.8 kg, 73.5 mol), and dichloromethane (120 L).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5°C. Slowly add sodium triacetoxyborohydride (17.8 kg, 84.0 mol) in portions, maintaining the internal temperature below 10°C. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 L).

    • Combine the organic layers and wash with water (2 x 30 L) and then brine (30 L).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation as described in Protocol 1.

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is paramount. The following analytical methods are recommended for quality control.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.[6]

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Expected Retention Time: The retention time should be determined using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.[8]

  • Mass Spectrometer: Scan range of 40-500 amu.

  • Expected Fragmentation: The mass spectrum should be compared to a reference spectrum.

Safety and Handling Precautions

The large-scale synthesis of chemicals requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling volatile and hazardous reagents like benzyl chloride and benzaldehyde.[9][10]

  • Benzyl Chloride: This compound is a lachrymator and a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors.

  • Benzaldehyde: Combustible liquid that can form explosive peroxides upon exposure to air.[11] Store under an inert atmosphere.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry, inert atmosphere. [Fisher Scientific SDS]

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Be familiar with the emergency procedures for chemical spills and exposures.

Conclusion

The large-scale synthesis of this compound can be achieved efficiently and with high purity through either N-alkylation or reductive amination. While N-alkylation is a well-established method, reductive amination offers superior selectivity, which is a significant advantage in industrial production. The choice of method will depend on a facility's specific capabilities, cost considerations, and environmental policies. By following the detailed protocols and adhering to the stringent safety and quality control measures outlined in this document, researchers and drug development professionals can confidently produce this vital chemical intermediate on a large scale.

References

Synthetic Route to 1-Benzyl-4-piperidinecarboxylic Acid Methyl Ester: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: A Senior Application Scientist

Abstract: This document provides a detailed guide to the synthesis of 1-benzyl-4-piperidinecarboxylic acid methyl ester, a key intermediate in the development of various pharmaceutical agents. We present and compare two primary synthetic strategies, offering detailed, step-by-step protocols for each. The causality behind experimental choices is explained, and quantitative data is summarized for ease of comparison. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the preparation of this important building block.

Introduction: The Significance of a Versatile Intermediate

1-Benzyl-4-piperidinecarboxylic acid methyl ester is a crucial heterocyclic building block in medicinal chemistry. Its piperidine core is a common motif in a wide array of biologically active molecules. The N-benzyl group serves as a versatile protecting group that can be readily removed under various conditions, while the methyl ester at the 4-position provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol. This compound is a key precursor in the synthesis of potent analgesics and other central nervous system agents[1][2]. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to the pharmaceutical industry.

Overview of Synthetic Strategies

Two principal and reliable synthetic pathways to 1-benzyl-4-piperidinecarboxylic acid methyl ester are prevalent in the literature. The choice between these routes often depends on the availability of starting materials, desired scale, and overall synthetic strategy.

  • Route A: Direct N-Benzylation. This is a straightforward and often high-yielding approach that starts from commercially available methyl piperidine-4-carboxylate (also known as methyl isonipecotate). The secondary amine of the piperidine ring is directly alkylated using a benzylating agent.

The logical flow of these two primary synthetic strategies is illustrated below.

Figure 1: High-level overview of the two primary synthetic routes to the target compound.

Protocol 1: Direct N-Benzylation of Methyl Isonipecotate

This method is often preferred for its simplicity and efficiency. The reaction involves the nucleophilic substitution of a benzyl halide by the secondary amine of methyl isonipecotate.

Rationale and Mechanistic Insight

The N-benzylation of a secondary amine is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of methyl isonipecotate acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base, typically a mild inorganic base like potassium carbonate, is required to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or toluene facilitates the reaction by solvating the cation of the base while leaving the anionic nucleophile relatively free to react[3].

Experimental Protocol

Protocol_1_Workflow start Start reagents Combine Methyl Isonipecotate, K2CO3, and DMF in a flask. start->reagents stir Stir the mixture at room temperature for 30 min. reagents->stir add_benzyl_bromide Add Benzyl Bromide dropwise to the mixture. stir->add_benzyl_bromide heat Heat the reaction mixture at 65°C for 14 hours. add_benzyl_bromide->heat cool_filter Cool to room temperature and filter the solids. heat->cool_filter quench Quench the filtrate with ice water. cool_filter->quench extract Extract with Ethyl Acetate. quench->extract wash Wash the combined organic layers with water and brine. extract->wash dry Dry the organic phase over anhydrous Na2SO4. wash->dry evaporate Evaporate the solvent under reduced pressure. dry->evaporate product Obtain crude product. Purify if necessary. evaporate->product

Figure 2: Workflow for the N-benzylation of methyl isonipecotate.

Step-by-Step Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl piperidine-4-carboxylate hydrochloride (1 equivalent), anhydrous potassium carbonate (3.5 equivalents), and dry N,N-dimethylformamide (DMF).

  • Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure the free base of the piperidine is generated in situ[4].

  • Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Quenching and Extraction: Pour the filtrate into ice water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash successively with water and saturated brine solution to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): The resulting oil can be purified by vacuum distillation or column chromatography if necessary to obtain a colorless to light yellow oil.

Data Summary
ReagentMolar Eq.Purpose
Methyl Isonipecotate HCl1.0Starting Material
Anhydrous Potassium Carbonate3.5Base (to neutralize HCl and HBr)
Benzyl Bromide1.15Benzylating Agent
N,N-Dimethylformamide (DMF)-Solvent
Expected Yield: 85-95%[4]
Purity (post-workup): >90% (can be improved by purification)

Protocol 2: Multi-step Synthesis from 1-Benzyl-4-piperidone

This route provides an alternative when methyl isonipecotate is not the preferred starting material. It leverages the well-established Strecker synthesis, a method for synthesizing α-amino acids.

Rationale and Mechanistic Insight

This synthesis involves three key transformations:

  • Strecker Reaction: 1-Benzyl-4-piperidone reacts with aniline and a cyanide source (like HCN generated in situ) to form an α-aminonitrile. This reaction proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile[1].

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions, first to an amide and then to a carboxylic acid. This step is often the most challenging, requiring harsh conditions[2].

  • Esterification: The resulting 1-benzyl-4-piperidinecarboxylic acid is converted to its methyl ester using standard esterification methods, such as Fischer-Speier esterification with methanol and a strong acid catalyst (e.g., H₂SO₄)[5].

Experimental Protocol

Protocol_2_Workflow cluster_A Step A: Strecker Reaction cluster_B Step B: Hydrolysis cluster_C Step C: Esterification A1 Combine 1-Benzyl-4-piperidone, Aniline, and HCN source. A2 React to form α-aminonitrile. A1->A2 B1 Treat α-aminonitrile with concentrated H2SO4. A2->B1 B2 Heat to form Carboxylic Acid. B1->B2 C1 Dissolve Carboxylic Acid in Methanol. B2->C1 C2 Add H2SO4 catalyst and reflux. C1->C2 C3 Work-up and isolate the final product. C2->C3 product Final Product C3->product start Start start->A1

Figure 3: Workflow for the multi-step synthesis from 1-benzyl-4-piperidone.

Step-by-Step Procedure:

Step A: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

  • To a cooled (0-10°C) solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of hydrocyanic acid (HCN) in methanol[2]. Caution: HCN is extremely toxic. This step must be performed in a well-ventilated fume hood by trained personnel.

  • Add aniline (1 equivalent) to the mixture.

  • Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.

  • The product, 1-benzyl-4-cyano-4-anilinopiperidine, can be isolated by crystallization.

Step B: Hydrolysis to 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

  • Add the α-aminonitrile from Step A to concentrated sulfuric acid (70-90%) and stir at room temperature for an extended period (50-90 hours)[2].

  • Carefully pour the reaction mixture into crushed ice.

  • Neutralize the solution with concentrated ammonia water to a pH of 4-9 to precipitate the carboxylic acid.

  • Filter, wash the solid with water, and dry to obtain the carboxylic acid intermediate.

Step C: Esterification to the Methyl Ester

  • Suspend the carboxylic acid from Step B in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the mixture for several hours until esterification is complete (monitored by TLC)[5].

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~9 with an aqueous base (e.g., NH₄OH).

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), dry the organic layer, and concentrate to obtain the final product.

Data Summary
StepKey ReagentsPurpose
A: Strecker1-Benzyl-4-piperidone, Aniline, HCNFormation of α-aminonitrile
B: HydrolysisConcentrated H₂SO₄Conversion of nitrile to carboxylic acid
C: EsterificationMethanol, Concentrated H₂SO₄Formation of methyl ester
Overall Yield: 30-45% (over 3 steps)[1]
Purity: Dependent on purification at each step

Conclusion

Both synthetic routes presented offer reliable methods for preparing 1-benzyl-4-piperidinecarboxylic acid methyl ester.

  • Route 1 (Direct N-Benzylation) is highly recommended for its operational simplicity, high yield, and fewer synthetic steps. It is the more atom-economical choice when methyl isonipecotate is readily available.

  • Route 2 (Multi-step Synthesis) is a viable alternative, particularly for large-scale synthesis where the cost of 1-benzyl-4-piperidone may be more favorable. However, it requires handling of highly toxic reagents (HCN) and involves more challenging reaction conditions and purification steps.

The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or development program.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-benzylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Problem 1: Low Yield in Direct N-Benzylation with Benzyl Halides

Question: I am attempting the N-benzylation of methyl piperidine-4-carboxylate (methyl isonipecotate) using benzyl bromide and potassium carbonate, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this classic SN2 reaction can stem from several factors. Understanding the underlying causes is key to optimizing the reaction.

  • Inadequate Base Strength or Solubility: Potassium carbonate (K₂CO₃) is a common and cost-effective base, but its effectiveness can be limited by its low solubility in many organic solvents like acetonitrile or THF.[1] If the base is not efficiently neutralizing the hydrobromic acid (HBr) generated during the reaction, the piperidinium salt of the starting material will form. This salt is significantly less nucleophilic, slowing down or halting the reaction.

    • Solution:

      • Use a stronger, more soluble base: Consider using an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are generally soluble in common organic solvents and are effective at scavenging the acid byproduct.[2]

      • Phase-Transfer Catalysis: If you prefer to use an inorganic base like K₂CO₃, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can significantly improve the reaction rate by facilitating the transport of the carbonate anion into the organic phase.

      • Solvent Choice: Using a more polar aprotic solvent like DMF can enhance the solubility of inorganic bases and increase the reaction rate.[3][4]

  • Side Reaction: Formation of Benzyl Alcohol: If there is residual water in your reaction, the hydroxide ions formed from the reaction of K₂CO₃ with water can compete with the piperidine nitrogen as a nucleophile, leading to the formation of benzyl alcohol from benzyl bromide.[5]

    • Solution:

      • Ensure anhydrous conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

      • Use a non-nucleophilic base: DIPEA is an excellent choice as it is sterically hindered and less likely to participate in nucleophilic side reactions.

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Solution:

      • Increase the temperature: Heating the reaction mixture, for example, to reflux in acetonitrile, can significantly increase the reaction rate.[1][2]

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Problem 2: Formation of Quaternary Ammonium Salt (Overalkylation)

Question: I am observing a significant amount of a polar byproduct in my reaction mixture, which I suspect is the quaternary ammonium salt. How can I prevent this overalkylation?

Answer:

Overalkylation is a common issue when alkylating amines, as the tertiary amine product is often more nucleophilic than the secondary amine starting material.[6] The formation of the quaternary benzyltriethylammonium salt is a known complication.

  • Stoichiometry Control: Using a large excess of the benzylating agent increases the likelihood of the product reacting further.

    • Solution:

      • Use a slight excess of the amine: Start with a slight excess of methyl piperidine-4-carboxylate (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide.

      • Slow addition of the alkylating agent: Adding the benzyl halide dropwise to the reaction mixture over a period of time, using a syringe pump for better control, can help to maintain a low concentration of the alkylating agent and favor the desired mono-alkylation.[7]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote overalkylation.

    • Solution:

      • Optimize temperature and time: Run the reaction at the lowest temperature that provides a reasonable rate and monitor it closely by TLC. Stop the reaction as soon as the starting material is consumed.

  • Alternative Synthetic Route: Reductive Amination: If overalkylation remains a persistent issue, switching to a reductive amination approach is a highly effective strategy. This method is not prone to overalkylation.[3]

Problem 3: Challenges in Product Purification

Question: My crude product is an oil, and I am having difficulty purifying it. Column chromatography on silica gel results in significant streaking and poor separation. What are the best practices for purifying this compound?

Answer:

The basic nature of the tertiary amine product can lead to strong interactions with the acidic silica gel, causing the observed purification issues.[8][9]

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base like 1M NaOH or saturated sodium bicarbonate solution until the pH is >10.

      • Extract the now deprotonated, water-insoluble product back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[10]

  • Modified Column Chromatography: If chromatography is necessary, the acidity of the silica gel must be neutralized.

    • Solutions:

      • Amine-treated mobile phase: Add a small amount of a volatile amine, such as triethylamine (typically 0.5-2%), to the eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete with the product for the acidic sites on the silica, resulting in better peak shape and separation.[9]

      • Use of basic alumina: Basic alumina can be used as the stationary phase instead of silica gel for the purification of basic compounds.

      • Amine-functionalized silica: Pre-treated, amine-functionalized silica gel is commercially available and can provide excellent results for the purification of amines.[8]

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: direct alkylation or reductive amination?

A1: Both methods are effective, and the choice depends on the specific requirements of the synthesis.

  • Direct Alkylation (with benzyl halide): This is a classic and often straightforward method. It is generally high-yielding if optimized. However, it can be prone to overalkylation, and the handling of benzyl halides (which are lachrymators) requires care.

  • Reductive Amination (with benzaldehyde): This method is often milder and avoids the problem of overalkylation.[3] It involves the reaction of methyl piperidine-4-carboxylate with benzaldehyde to form an iminium ion, which is then reduced in situ. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.[10] This method is often preferred for its cleaner reaction profile and higher selectivity.

Q2: Can the methyl ester be hydrolyzed during the N-benzylation reaction?

A2: Yes, ester hydrolysis is a potential side reaction, particularly if the reaction is run under strongly basic conditions with water present for an extended period.[11][12]

  • Mitigation Strategies:

    • Use anhydrous conditions: This minimizes the presence of hydroxide ions that can initiate hydrolysis.

    • Use non-nucleophilic bases: Bases like DIPEA are less likely to attack the ester carbonyl.

    • Control reaction time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and work it up once the starting material is consumed.

Q3: What is a typical TLC system for monitoring the reaction?

A3: A common TLC eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate.[1] The product, being more polar than the starting amine, will have a lower Rf value. Staining with potassium permanganate or iodine can be used for visualization if the compounds are not UV-active.

Q4: My reductive amination reaction is very slow. How can I speed it up?

A4: Slow reductive aminations can often be accelerated by addressing the iminium ion formation step.

  • Add a dehydrating agent: The formation of the iminium ion from the amine and aldehyde is an equilibrium reaction that produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the iminium ion, thereby increasing the overall reaction rate.

  • Use a mildly acidic catalyst: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial attack by the amine. This is particularly useful when using less reactive reducing agents like sodium cyanoborohydride (NaBH₃CN).

  • Solvent choice: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and are effective.[10]

Experimental Protocols

Protocol A: Direct N-Benzylation with Benzyl Bromide

This protocol is a standard procedure for the direct alkylation of methyl piperidine-4-carboxylate.

  • To a round-bottom flask, add methyl piperidine-4-carboxylate (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, ~0.2 M).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an acid-base workup as described in the purification section to isolate the crude product.

  • Purify further by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine, if necessary.

Protocol B: N-Benzylation via Reductive Amination

This protocol utilizes the milder conditions of reductive amination.

  • To a round-bottom flask, add methyl piperidine-4-carboxylate (1.0 eq.), benzaldehyde (1.05 eq.), and a suitable solvent (e.g., dichloromethane, ~0.2 M).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol A, if necessary.

Data Summary

MethodBenzylating AgentBase/Reducing AgentTypical SolventTemp. (°C)Typical Time (h)Common Side Products
Direct Alkylation Benzyl Bromide/ChlorideK₂CO₃, TEA, or DIPEAAcetonitrile, DMF25 - 804 - 24Quaternary ammonium salt, Benzyl alcohol
Reductive Amination BenzaldehydeNaBH(OAc)₃, NaBH₃CNDichloromethane, DCE251 - 12Benzyl alcohol (from over-reduction of benzaldehyde if a strong reducing agent is used)

Visualizations

Workflow for Direct N-Benzylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine Methyl piperidine-4-carboxylate reaction Mix in Anhydrous Solvent (e.g., MeCN, DMF) Heat as needed start_amine->reaction start_benzyl Benzyl Halide start_benzyl->reaction start_base Base (e.g., K₂CO₃, DIPEA) start_base->reaction workup Aqueous Workup (Acid-Base Extraction) reaction->workup purification Column Chromatography (if needed) workup->purification product This compound purification->product

Caption: Workflow for Direct N-Benzylation.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_base Is the base strong/soluble enough? start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes sol_base Switch to a stronger/soluble base (e.g., DIPEA) or add a phase-transfer catalyst. check_base->sol_base No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes sol_conditions Increase temperature and/or reaction time. Monitor by TLC. check_conditions->sol_conditions No sol_overalkylation Reduce benzyl halide stoichiometry. Add benzyl halide slowly. check_side_reactions->sol_overalkylation Overalkylation? sol_hydrolysis Ensure anhydrous conditions. check_side_reactions->sol_hydrolysis Hydrolysis? consider_reductive_amination Consider switching to reductive amination. check_side_reactions->consider_reductive_amination Persistent issues

References

Purification of "Methyl 1-benzylpiperidine-4-carboxylate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

,## Technical Support Center: Purification of Methyl 1-benzylpiperidine-4-carboxylate

Welcome to the technical support hub for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this compound from typical reaction byproducts. We provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the highest purity of your final product.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in the synthesis of this compound?

    • My TLC plate shows multiple spots after the reaction. What do they likely represent?

    • I'm struggling with streaking on my silica gel column. What causes this and how can I fix it?

    • Is an acid-base extraction sufficient for purification?

    • Can I use recrystallization to purify my product?

  • Troubleshooting Guide: Common Purification Scenarios

    • Scenario 1: Presence of Unreacted Starting Material (Methyl isonipecotate)

    • Scenario 2: Over-alkylation Byproduct (Quaternary Ammonium Salt)

    • Scenario 3: Residual Benzylating Agent (e.g., Benzyl Bromide)

    • Scenario 4: Incomplete Reaction or Imine Intermediate

  • Detailed Experimental Protocols

    • Protocol 1: Optimized Acid-Base Extraction

    • Protocol 2: Flash Column Chromatography on Silica Gel

    • Protocol 3: Purity Assessment by HPLC and NMR

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis, typically a reductive amination or direct N-alkylation of methyl isonipecotate (methyl piperidine-4-carboxylate), can lead to several byproducts. Understanding these is the first step to effective purification.

  • Unreacted Starting Materials: Incomplete reactions can leave residual methyl isonipecotate and the benzylating agent (e.g., benzyl chloride or bromide).

  • Over-alkylation Products: The desired tertiary amine product can be further alkylated by the benzylating agent to form a quaternary ammonium salt. This is a common issue, especially with reactive alkyl halides.[1]

  • Byproducts from Reductive Amination: If using a two-step process involving an imine intermediate, residual imine may be present if the reduction is incomplete.[2] Over-reduction of the ester functionality is also a possibility, though less common with mild reducing agents like sodium triacetoxyborohydride.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis, particularly during aqueous workups under basic conditions, which would yield the corresponding carboxylic acid.

Q2: My TLC plate shows multiple spots after the reaction. What do they likely represent?

A typical TLC analysis of the crude reaction mixture might show the following (in order of increasing polarity, and thus lower Rf on a normal phase silica plate):

  • Spot 1 (Highest Rf): Benzylating agent (e.g., benzyl bromide) or other non-polar reagents.

  • Spot 2 (Intermediate Rf): The desired product, this compound.

  • Spot 3 (Lower Rf): Unreacted methyl isonipecotate (the secondary amine is more polar than the tertiary amine).

  • Spot 4 (Baseline): The highly polar quaternary ammonium salt (over-alkylation product) and any hydrolyzed carboxylic acid byproduct. These often remain at the baseline.

A ninhydrin stain can be very informative here; it will stain the secondary amine (methyl isonipecotate) but not the tertiary amine product.[1]

Q3: I'm struggling with streaking on my silica gel column. What causes this and how can I fix it?

Streaking of amines on silica gel is a classic problem in chromatography. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3]

Causality: The lone pair of electrons on the nitrogen atom of your product forms a strong hydrogen bond with the acidic protons of the silica gel's silanol groups (Si-OH). This strong interaction prevents the compound from eluting cleanly.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competitive base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute with much-improved peak shape.[1][3]

  • Use of Basic Alumina: For particularly problematic separations, consider using basic or neutral alumina as the stationary phase instead of silica gel.[4][5]

  • Amine-Functionalized Silica: Specialty columns with an amine-functionalized stationary phase (KP-NH) are commercially available and can provide excellent separation of basic compounds without the need for mobile phase modifiers.[3]

Q4: Is an acid-base extraction sufficient for purification?

Acid-base extraction is a powerful and often essential first step in the purification process, but it may not be sufficient on its own to achieve high purity.[6][7]

How it works: The tertiary amine product is basic and can be protonated by an acid (e.g., dilute HCl) to form a water-soluble ammonium salt. This allows for its separation from non-basic organic impurities.

Limitations: This technique will not effectively separate the desired tertiary amine from the unreacted secondary amine (methyl isonipecotate), as both are basic and will be extracted into the aqueous acidic phase.[8] It is, however, excellent for removing non-basic impurities like residual benzylating agents.

Q5: Can I use recrystallization to purify my product?

Recrystallization can be an effective method if the crude product is relatively pure (>90%) and a suitable solvent system can be found. For amines, it is often more effective to first convert the product to a salt (e.g., a hydrochloride or oxalate salt), which are typically crystalline solids.[9][10]

General Approach:

  • Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in ether or oxalic acid in isopropanol to precipitate the corresponding salt.

  • Collect the salt by filtration.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, isopropanol).[10]

  • If the free base is required, the purified salt can be dissolved in water, basified (e.g., with NaHCO₃ or NaOH), and extracted back into an organic solvent.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific purification challenges with a logical workflow.

Purification_Troubleshooting start Crude Reaction Mixture extraction Acid-Base Extraction (Protocol 1) start->extraction tlc_check TLC Analysis of Organic Layer extraction->tlc_check Isolate & Neutralize Aqueous Layer scenario1 Scenario 1: Unreacted Secondary Amine (Methyl Isonipecotate) tlc_check->scenario1 Multiple Basic Spots scenario2 Scenario 2: Over-alkylation Product (Quaternary Salt) tlc_check->scenario2 Baseline Spot scenario3 Scenario 3: Residual Benzylating Agent tlc_check->scenario3 Non-polar Spot scenario4 Scenario 4: Incomplete Reaction (Imine Intermediate) tlc_check->scenario4 Spot near Product Rf column Flash Column Chromatography (Protocol 2) scenario1->column scenario2->column Quat salt removed in aqueous phase scenario3->extraction Removed in organic wash scenario4->column purity_check Purity Assessment (HPLC/NMR - Protocol 3) column->purity_check purity_check->column Impurity Detected pure_product Pure Product (>99%) purity_check->pure_product Purity Confirmed

Caption: General troubleshooting workflow for purification.

Scenario 1: Presence of Unreacted Starting Material (Methyl isonipecotate)
  • Identification: Two spots of similar polarity on TLC, with the lower spot staining positive with ninhydrin.

  • Problem: Acid-base extraction alone is insufficient as both the secondary and tertiary amines will be extracted together.

  • Solution: Flash column chromatography is the most reliable method for separating tertiary amines from their secondary amine precursors.[4][11]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Crucially, add 0.5-1% triethylamine to the mobile phase to prevent streaking and improve separation.[3]

Scenario 2: Over-alkylation Byproduct (Quaternary Ammonium Salt)
  • Identification: A highly polar spot that remains at the baseline of the TLC plate.

  • Problem: The quaternary salt is highly soluble in polar solvents and can be difficult to remove from the desired product if it co-precipitates.

  • Solution: Fortunately, the quaternary salt is readily separated during the acid-base workup. Being a salt, it has very low solubility in common organic solvents (like ethyl acetate or dichloromethane) and high solubility in water. It will be effectively removed with the aqueous washes.

Scenario 3: Residual Benzylating Agent (e.g., Benzyl Bromide)
  • Identification: A non-polar spot with a high Rf value on TLC.

  • Problem: Can interfere with subsequent reactions or crystallizations.

  • Solution: An acid-base extraction is highly effective. The non-basic benzylating agent will remain in the organic layer during the initial acid wash, while your product moves to the aqueous layer.

Scenario 4: Incomplete Reaction or Imine Intermediate
  • Identification: A spot on TLC with an Rf value often very close to the product. Can be identified by ¹H NMR spectroscopy by the characteristic imine proton signal (C=N-H).

  • Problem: The imine has similar polarity to the final amine, making separation challenging.

  • Solution:

    • Reaction Completion: The best solution is to ensure the reduction step goes to completion. This can be achieved by extending the reaction time or using a slight excess of the reducing agent.[2]

    • Chromatography: If the imine is still present, careful flash column chromatography (Protocol 2) is required. The slight difference in polarity can be exploited for separation, often requiring a shallow gradient.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to remove non-basic organic impurities and acidic byproducts.

AcidBase_Extraction start 1. Dissolve Crude Product in Ethyl Acetate add_acid 2. Add 1M HCl (aq) to Separatory Funnel start->add_acid shake 3. Shake and Separate Layers add_acid->shake organic_layer Organic Layer: Non-basic impurities (e.g., Benzyl Bromide) shake->organic_layer Discard aqueous_layer Aqueous Layer: Protonated Amine Product (as Hydrochloride Salt) shake->aqueous_layer basify 4. Basify Aqueous Layer with NaHCO₃ or NaOH (aq) to pH > 10 aqueous_layer->basify extract_back 5. Extract with Ethyl Acetate (3x) basify->extract_back dry_concentrate 6. Dry Combined Organic Extracts (Na₂SO₄) and Concentrate extract_back->dry_concentrate end Partially Purified Product dry_concentrate->end

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated amine) into a clean flask. The upper organic layer contains non-basic impurities and can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) with stirring until the pH is >10. The free amine will precipitate or form an oil.

  • Extract the free amine back into ethyl acetate or DCM (3 times with 1/3 volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for separating the product from closely related amine impurities.

Data Presentation: Eluent System Selection

Impurity to RemoveRecommended Starting Eluent SystemModifier
Methyl Isonipecotate10-30% Ethyl Acetate in Hexanes1% Triethylamine
Imine Intermediate5-20% Ethyl Acetate in Hexanes (shallow gradient)1% Triethylamine
Polar Baseline Impurities50-100% Ethyl Acetate in Hexanes1% Triethylamine

Step-by-Step Methodology:

  • Prepare the column by packing silica gel (230-400 mesh) in the initial eluent (e.g., 94% Hexanes, 5% Ethyl Acetate, 1% Triethylamine).

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Begin elution with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds.

  • Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Assessment by HPLC and NMR

A combination of techniques is essential for a definitive purity assessment.[12][13][14]

High-Performance Liquid Chromatography (HPLC):

  • Principle: Provides quantitative data on the purity of the sample by separating components based on their differential partitioning between a mobile and stationary phase.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid modifier is crucial for good peak shape of the amine.

    • Detection: UV at 254 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides structural confirmation and can detect impurities that have different chemical structures, even if they co-elute in chromatography.

  • ¹H NMR Analysis:

    • Solvent: CDCl₃ (Deuterated Chloroform).

    • Expected Signals for Product:

      • ~7.2-7.4 ppm (multiplet, 5H, aromatic protons of benzyl group).

      • ~3.6-3.7 ppm (singlet, 3H, methyl ester protons).

      • ~3.5 ppm (singlet, 2H, benzylic CH₂ protons).

      • ~1.7-3.0 ppm (multiplets, 9H, piperidine ring protons).

    • Impurity Signals to Look For:

      • Methyl Isonipecotate: Absence of the benzyl group signals (~7.3 and 3.5 ppm) and presence of a broad N-H signal.

      • Hydrolyzed Acid: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm).

References

Technical Support Center: Optimizing the Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-benzylpiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Overview of Synthesis Strategies

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, is typically approached via two primary, robust pathways.[1][2] The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Strategy A: N-Alkylation. This is the most direct route, involving the N-benzylation of commercially available Methyl piperidine-4-carboxylate (also known as methyl isonipecotate). This is a classic Sₙ2 reaction.

  • Strategy B: Esterification. This route begins with 1-benzylpiperidine-4-carboxylic acid, which is then esterified using methanol under acidic conditions (Fischer Esterification).

A third, alternative strategy involves multi-step synthesis starting from 1-benzylpiperidin-4-one, but the two primary routes are generally more efficient for accessing the target molecule directly.[1]

Synthesis_Pathways cluster_A Strategy A: N-Alkylation cluster_B Strategy B: Esterification A_start Methyl piperidine- 4-carboxylate A_reagents + Benzyl Halide + Base A_start->A_reagents Sₙ2 A_product Methyl 1-benzylpiperidine- 4-carboxylate A_reagents->A_product B_start 1-Benzylpiperidine- 4-carboxylic Acid B_reagents + Methanol + Acid Catalyst B_start->B_reagents Fischer B_product Methyl 1-benzylpiperidine- 4-carboxylate B_reagents->B_product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

I. Issues Related to N-Alkylation (Strategy A)

Question 1: My reaction has stalled. TLC/GC-MS analysis shows a significant amount of unreacted Methyl piperidine-4-carboxylate. What is the likely cause?

Answer: This is a classic symptom of amine protonation. The N-alkylation reaction generates one equivalent of acid (e.g., HBr or HCl) for every mole of product formed. This acid will protonate the lone pair of the starting piperidine, rendering it non-nucleophilic and halting the reaction.

  • Causality: The tertiary amine product is also a base and can be protonated, but the secondary amine starting material is typically more available to be quenched by the generated acid.

  • Solution: The addition of a base is non-negotiable. Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are inexpensive, easy to remove by filtration, and sufficiently basic to neutralize the generated acid without causing significant ester hydrolysis. Typically, 1.5 to 2.0 equivalents of base are used to ensure the reaction medium remains basic.[3]

Question 2: My reaction produced a significant amount of an insoluble, high Rƒ byproduct, and my desired product yield is low. What is this byproduct?

Answer: You have likely formed the quaternary ammonium salt through over-alkylation. The product, this compound, is a tertiary amine and is nucleophilic. It can react with a second molecule of benzyl halide to form a quaternary ammonium salt.

  • Causality: Tertiary amines can sometimes be more nucleophilic than their secondary amine precursors. If a high concentration of benzyl halide is present, this second alkylation can compete effectively with the primary reaction.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the benzyl halide. A ratio of 1.05 to 1.1 equivalents of the alkylating agent is usually sufficient.

    • Slow Addition: Add the benzyl halide dropwise to the reaction mixture over a period of time using a syringe pump.[3] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant secondary amine.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation Stalled Starting Material Recovered? Start->Stalled SideProduct Major Side Product Observed? Stalled->SideProduct No Cause_Protonation Cause: Amine Protonation (Reaction generates acid) Stalled->Cause_Protonation Yes Cause_Overalkylation Cause: Over-alkylation (Quaternary Salt Formation) SideProduct->Cause_Overalkylation Yes Other_Issues Check Reagent Quality & Reaction Conditions (Temp, Solvent) SideProduct->Other_Issues No Solution_Base Solution: Add ≥1.5 eq. of a non-nucleophilic base (e.g., K₂CO₃) Cause_Protonation->Solution_Base Solution_Stoichiometry Solution: Use 1.05-1.1 eq. Benzyl Halide & Add Slowly Cause_Overalkylation->Solution_Stoichiometry

Caption: Troubleshooting logic for N-alkylation reactions.

Question 3: Which benzyl halide is better: benzyl bromide or benzyl chloride?

Answer: Benzyl bromide is significantly more reactive than benzyl chloride because bromide is a better leaving group. Reactions with benzyl bromide typically proceed faster and at lower temperatures. Benzyl chloride may require higher temperatures (e.g., reflux) or longer reaction times to achieve comparable conversion. For laboratory-scale synthesis, benzyl bromide is often preferred for its reactivity.

Question 4: My starting material is Methyl piperidine-4-carboxylate hydrochloride. Can I use it directly?

Answer: Yes, but you must add at least one additional equivalent of base to neutralize the hydrochloride salt before the reaction begins. A more robust approach is to perform a preliminary workup: dissolve the salt in water, basify with NaHCO₃ or K₂CO₃, extract the free base into an organic solvent (e.g., dichloromethane), dry, and evaporate the solvent. Using the free base ensures a cleaner reaction.

II. Issues Related to Esterification (Strategy B)

Question 5: My Fischer esterification is not going to completion, even after prolonged heating. What can I do?

Answer: The Fischer esterification is an equilibrium-controlled process.[4][5] To drive the reaction toward the product, you must address the equilibrium, which is governed by Le Châtelier's principle.

  • Causality: The reaction produces water as a byproduct. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that may favor the starting materials.

  • Solutions:

    • Use Excess Alcohol: Use methanol as the solvent. Its large molar excess will shift the equilibrium towards the ester product.[4]

    • Remove Water: While technically challenging for this specific reaction, methods like using a Dean-Stark apparatus (more common for higher-boiling alcohols) or adding a dehydrating agent can be effective.

    • Use a More Potent Esterification Method: Instead of a simple acid catalyst like H₂SO₄, convert the carboxylic acid to a more reactive intermediate. Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride first generates the acid chloride. This highly electrophilic species then reacts rapidly and irreversibly with methanol to form the ester.[6][7] This two-step, one-pot procedure often gives higher yields.

Question 6: I used thionyl chloride and methanol, but the yield was poor and the product was difficult to purify.

Answer: This suggests procedural issues. When using thionyl chloride, it's crucial to manage the reagents and conditions carefully.

  • Causality: Thionyl chloride reacts violently with methanol. If they are mixed directly, the reaction is uncontrollable. The proper procedure is to first react the carboxylic acid with thionyl chloride to form the acid chloride intermediate, then remove the excess SOCl₂, and only then add the methanol. A common shortcut that also works well is to add the thionyl chloride dropwise to chilled methanol to pre-form anhydrous HCl and methyl sulfite, creating a potent esterification cocktail, before adding the carboxylic acid.[6]

  • Solution:

    • Method 1 (Stepwise): Suspend the carboxylic acid in a solvent like dichloromethane. Add thionyl chloride and heat gently to form the acid chloride. Evaporate the solvent and excess thionyl chloride under vacuum. Re-dissolve the residue in an inert solvent and add methanol.

    • Method 2 (In Situ Reagent): Cool methanol to 0°C or below. Add thionyl chloride dropwise with vigorous stirring. Once the addition is complete, add your carboxylic acid and allow the mixture to warm to room temperature or reflux gently.[6] This method is often high-yielding and convenient.

III. General & Purification Issues

Question 7: How do I effectively purify the final product?

Answer: this compound is a basic compound, which is highly advantageous for purification.

  • Acid-Base Extraction: After the reaction, perform an aqueous workup.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, ether).

    • Wash with water, then with a dilute acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer, cool it with an ice bath, and basify it with NaOH or K₂CO₃ until pH > 10.

    • Extract your product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities persist, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will separate the components. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from tailing on the acidic silica gel.

Data Summary Table

ParameterStrategy A: N-AlkylationStrategy B: EsterificationKey Considerations
Key Reagents Benzyl Bromide, K₂CO₃Methanol, SOCl₂ or H₂SO₄Bromide is more reactive than chloride. SOCl₂ is more efficient than H₂SO₄.
Typical Solvent Acetonitrile, DMFMethanolAnhydrous solvents are crucial to prevent side reactions.[3]
Temperature Room Temp to 80°C0°C to RefluxHigher temperatures may be needed for less reactive halides or catalysts.
Common Side Reaction Over-alkylationIncomplete reactionControl stoichiometry in A. Remove water or use SOCl₂ in B.
Workup Filtration, ExtractionNeutralization, ExtractionAcid-base extraction is highly effective for purification.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Methyl piperidine-4-carboxylate
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl piperidine-4-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Begin vigorous stirring to create a fine suspension.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor its progress by TLC or GC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue via acid-base extraction or column chromatography as described in the troubleshooting section.

Protocol 2: Fischer Esterification using Thionyl Chloride
  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous methanol (used as solvent).

  • Cool the methanol to -10°C in an ice-salt bath.

  • Add thionyl chloride (1.5 eq) dropwise via a syringe, ensuring the temperature does not rise above 0°C. Stir for 15 minutes after addition.

  • Add 1-benzylpiperidine-4-carboxylic acid (1.0 eq) portion-wise to the cold solution.

  • Remove the cooling bath and allow the reaction to warm to room temperature, then heat to 40°C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]

  • Cool the solution and carefully concentrate it under reduced pressure to remove most of the methanol.

  • Neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

References

Technical Support Center: Purity Enhancement of Synthetic Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this tertiary amine is critical for ensuring the safety, efficacy, and reproducibility of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common purification challenges. We will explore the root causes of impurities and detail robust, field-proven protocols for their removal.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My crude product is an oil/gum, but the literature reports a solid. What went wrong?

A: This is a common issue often indicative of significant impurities preventing crystallization. The primary culprits are typically residual solvents, unreacted starting materials, or liquid by-products.

  • Causality: The N-benzylation of methyl piperidine-4-carboxylate is often performed via direct alkylation with benzyl halide or reductive amination with benzaldehyde.[1][2] Both routes can leave behind specific impurities.

    • Alkylation Route: Unreacted benzyl bromide/chloride or by-products like benzyl alcohol can act as crystallization inhibitors.

    • Reductive Amination Route: Side products such as dibenzylamine or benzyl alcohol are common.[3][4] Dibenzylamine, in particular, is a greasy solid that can interfere with crystallization.[3]

  • Troubleshooting Protocol:

    • Initial Diagnosis: Run a Thin Layer Chromatography (TLC) of your crude product against the starting materials (methyl piperidine-4-carboxylate and benzyl halide/aldehyde). This will confirm the presence of unreacted precursors.

    • Acid-Base Extraction: This is the most effective first step for removing both acidic and basic impurities from your neutral (but basic) product.[5][6] It is a simple alternative to more complex methods like chromatography.[6]

      • Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash with a dilute acid solution (e.g., 1M HCl) to protonate your desired tertiary amine and any unreacted secondary amine starting material, pulling them into the aqueous layer as salts.[5][7] Neutral impurities like benzyl alcohol will remain in the organic layer, which can now be discarded.

      • Separate the aqueous layer, cool it in an ice bath, and basify it by slowly adding a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is ~9-10.[5]

      • Your product, now deprotonated and neutral, will likely precipitate or can be extracted back into a fresh organic solvent (e.g., ethyl acetate x 3).

      • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Re-evaluation: The resulting material should be significantly purer. Attempt to crystallize it from a suitable solvent (see FAQ section). If it remains an oil, proceed to chromatographic purification.

Q2: My NMR spectrum shows peaks that don't correspond to the product or starting materials. How do I identify and remove them?

A: Unexpected peaks often arise from side reactions. The two most common synthetic routes have predictable by-products.

  • Identifying the Impurity:

    • Over-alkylation (Alkylation Route): If you used an alkyl halide, over-alkylation can occur, forming a quaternary ammonium salt.[8] This impurity is highly polar and water-soluble and is typically removed during the aqueous work-up. It is usually not NMR-active in CDCl₃ unless it partitions.

    • Reductive Amination By-products: The reaction between benzaldehyde and the secondary amine can lead to the formation of dibenzylamine.[3][9] This occurs through the condensation of two benzaldehyde molecules with ammonia (if used) or through secondary reactions.

  • Logical Flow for Purification: The diagram below outlines a decision-making process for purification based on the initial work-up and analysis.

PurificationWorkflow Crude Crude Product (Oil or Solid) Workup Acid-Base Extraction Crude->Workup Initial Cleanup TLC_NMR Analyze Purity (TLC, ¹H NMR) Workup->TLC_NMR Isolate Free Base Column Column Chromatography TLC_NMR->Column Impurities Present Pure Pure Product (>98%) TLC_NMR->Pure Impurities Absent Recrystal Recrystallization or Distillation Column->Recrystal Isolate Main Fractions Recrystal->Pure Final Polishing ImpurityID Route Synthetic Route? Alkyl N-Alkylation (e.g., with BnBr) Route->Alkyl Alkyl Halide RedAm Reductive Amination (e.g., with PhCHO) Route->RedAm Aldehyde Impurity1 Unreacted Methyl Isonipecotate (Basic) Alkyl->Impurity1 Impurity2 Unreacted Benzyl Halide/Alcohol (Neutral) Alkyl->Impurity2 Impurity3 Quaternary Salt (Over-alkylation, Ionic) Alkyl->Impurity3 RedAm->Impurity1 RedAm->Impurity2 Impurity4 Dibenzylamine (Basic, Less Polar) RedAm->Impurity4 Impurity5 N-Oxide (Degradation, Polar)

References

Technical Support Center: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-benzylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges in your synthetic work. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section is structured to address specific problems you may encounter during the synthesis of this compound. We will explore the likely causes and provide step-by-step solutions.

Problem 1: Low or No Yield of this compound

A low or non-existent yield of the desired product is one of the most common frustrations in organic synthesis. Let's break down the potential causes and how to address them.

Possible Cause 1: Incomplete N-benzylation of Methyl Isonipecotate

The N-benzylation of methyl isonipecotate is a crucial step. If this reaction does not go to completion, you will be left with unreacted starting material, leading to a low yield.

  • Expert Insight: The nucleophilicity of the piperidine nitrogen is key. Any factors that reduce this will hinder the reaction. The choice of base and solvent is also critical to the success of this step.

Diagnostic Checks & Solutions:

  • Verify the Quality of Starting Materials: Ensure your methyl isonipecotate is free of acidic impurities, which can neutralize the base and the piperidine nitrogen. If you are starting from methyl isonipecotate hydrochloride, it is essential to fully neutralize it to the free amine before proceeding. A common procedure involves dissolving the hydrochloride salt in water, adding a base like potassium bicarbonate, and then extracting the free amine.[1]

  • Optimize the Base: A non-nucleophilic base is preferred to avoid competition with the piperidine nitrogen. Potassium carbonate (K₂CO₃) is a common and effective choice.[2][3] Ensure the base is anhydrous, as water can interfere with the reaction.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is generally recommended for this type of SN2 reaction.[3] These solvents effectively solvate the cation of the base while leaving the anion more reactive.

  • Reaction Temperature and Time: While some protocols suggest running the reaction at room temperature, heating can often drive the reaction to completion. Refluxing in a suitable solvent like toluene is a common strategy.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Possible Cause 2: Side Reactions Competing with N-benzylation

The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.

  • Expert Insight: Benzyl halides are susceptible to hydrolysis, especially in the presence of water and a base. This leads to the formation of benzyl alcohol, a common impurity in this reaction.

Diagnostic Checks & Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of benzyl alcohol. Dry your glassware thoroughly before use.

  • Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and may lead to higher yields or allow for milder reaction conditions. However, it is also more lachrymatory.

  • Control Stoichiometry: Use a slight excess of the benzylating agent (1.1-1.2 equivalents) to ensure complete consumption of the methyl isonipecotate. However, a large excess can lead to the formation of quaternary ammonium salts, although this is less common with secondary amines like piperidines.[4][5]

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Possible Cause 1: Co-elution of Product and Starting Materials/Byproducts

The polarity of the product, starting materials, and byproducts may be very similar, making separation by column chromatography difficult.

Diagnostic Checks & Solutions:

  • Optimize TLC and Column Chromatography Conditions: Experiment with different solvent systems for TLC to achieve better separation between your product and impurities. A mixture of hexane and ethyl acetate is a good starting point.[2] A gradual gradient elution during column chromatography can also improve separation.

  • Acid-Base Extraction: Take advantage of the basicity of the piperidine nitrogen. An acid-base workup can effectively separate your product from non-basic impurities like benzyl alcohol. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate and extract the pure product with an organic solvent.

Possible Cause 2: Product is an Oil and Difficult to Handle

This compound is often obtained as an oil, which can make handling and complete removal of solvent challenging.

Diagnostic Checks & Solutions:

  • High Vacuum Drying: Use a high vacuum pump to remove residual solvent. Gentle heating can also help, but be cautious to avoid product decomposition.

  • Salt Formation for Solid Product: If a solid product is desired for easier handling or for certain applications, you can convert the free base to a salt. Bubbling HCl gas through a solution of the product in a suitable solvent (e.g., ether or ethyl acetate) will precipitate the hydrochloride salt.

Experimental Workflow: N-benzylation of Methyl Isonipecotate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Methyl Isonipecotate Benzyl Bromide Potassium Carbonate Acetonitrile start->reagents glassware Round-bottom flask Magnetic stir bar Reflux condenser reagents->glassware dissolve Dissolve Methyl Isonipecotate and K2CO3 in Acetonitrile glassware->dissolve add_benzyl Add Benzyl Bromide dissolve->add_benzyl reflux Reflux the mixture add_benzyl->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter off K2CO3 cool->filter concentrate Concentrate in vacuo filter->concentrate extract Acid-Base Extraction concentrate->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: A typical workflow for the N-benzylation of methyl isonipecotate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and straightforward route is the N-alkylation of commercially available methyl isonipecotate (methyl piperidine-4-carboxylate) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[2][3] An alternative approach is the reductive amination of methyl isonipecotate with benzaldehyde using a reducing agent like sodium triacetoxyborohydride.

Q2: I am considering a reductive amination approach. What are the advantages and disadvantages compared to direct alkylation?

Reductive amination is an excellent alternative to direct alkylation.

  • Advantages:

    • Milder reaction conditions are often possible.

    • It avoids the use of corrosive and lachrymatory benzyl halides.

    • The risk of forming quaternary ammonium salts is negligible.[4][5]

  • Disadvantages:

    • The reducing agents, such as sodium triacetoxyborohydride or sodium cyanoborohydride, can be more expensive and require careful handling.

    • The reaction may require longer reaction times in some cases.

Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities?

  • Unreacted Methyl Isonipecotate: You will see the characteristic peaks for the piperidine ring protons and the methyl ester, but without the benzyl group signals.

  • Benzyl Alcohol: If formed as a byproduct, you will see a singlet for the benzylic CH₂ group and aromatic protons, as well as a broad singlet for the hydroxyl proton.

  • Unreacted Benzyl Bromide/Chloride: A sharp singlet for the benzylic CH₂ protons will be present.

  • Quaternary Ammonium Salt: While less common, if formed, you would expect to see two sets of benzyl group signals in the NMR.

Q4: Can I use a different base for the N-alkylation?

Yes, other non-nucleophilic bases can be used. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices, especially if you need a base that is soluble in the reaction solvent. However, these are liquid bases and may require purification by distillation before use. Solid inorganic bases like potassium carbonate are often preferred for their ease of removal by filtration.

Q5: What is the role of formic acid and formaldehyde in the Eschweiler-Clarke reaction, and can it be used here?

The Eschweiler-Clarke reaction is a specific method for the N-methylation of primary or secondary amines using excess formic acid and formaldehyde.[4][5][6] It is not suitable for N-benzylation. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[4][5]

Reaction Mechanism: Reductive Amination

G amine Methyl Isonipecotate iminium Iminium Ion Intermediate amine->iminium + Benzaldehyde - H2O aldehyde Benzaldehyde aldehyde->iminium product This compound iminium->product + [H-] hydride [H-] (from reducing agent) hydride->product

Caption: The general mechanism of reductive amination for N-benzylation.

Summary of Key Parameters

ParameterDirect Alkylation (SN2)Reductive Amination
Starting Materials Methyl Isonipecotate, Benzyl HalideMethyl Isonipecotate, Benzaldehyde
Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Solvent Polar Aprotic (e.g., ACN, DMF)Chlorinated Solvents (e.g., DCM, DCE)
Temperature Room Temp. to RefluxRoom Temperature
Key Advantages Simple reagents, often fasterMilder conditions, no halide byproducts
Potential Issues Benzyl alcohol formation, halide wasteCost of reducing agent

This technical support guide is intended to be a living document. As new methods and insights emerge, we will continue to update and expand this resource. We wish you success in your synthetic endeavors.

References

Technical Support Center: Column Chromatography of Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 1-benzylpiperidine-4-carboxylate by column chromatography. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical column chromatography conditions for purifying this compound?

A1: The purification of this compound, a basic compound, on standard silica gel requires specific considerations to achieve good separation and peak shape. A common starting point is a mobile phase consisting of a non-polar solvent and a polar solvent, with the addition of a basic modifier to prevent peak tailing.

A representative solvent system is a gradient of ethyl acetate in hexanes or petroleum ether. Based on literature for related compounds, a gradient of ethyl acetate in petroleum ether could be effective.[1] For more polar impurities, a system such as dichloromethane (DCM) and methanol (MeOH) may be necessary. A specific, documented system for a closely related purification is 95:5 DCM/MeOH .

Q2: Why is my purified this compound showing significant peak tailing on TLC and during column chromatography?

A2: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[2][3] The acidic nature of the silanol groups (Si-OH) on the silica surface strongly interacts with the basic nitrogen of the piperidine ring. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" effect on the chromatogram.

Q3: How can I prevent peak tailing during the chromatography of this compound?

A3: To mitigate peak tailing, the interaction between the basic analyte and the acidic stationary phase must be minimized. This can be achieved in two primary ways:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or a few drops of ammonium hydroxide, into the mobile phase is highly effective.[2][4] These basic additives will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound. A typical concentration of TEA is 0.5-2% (v/v) in the eluent.

  • Using Deactivated Silica Gel: You can deactivate the silica gel before packing the column by preparing a slurry of the silica in the chosen mobile phase that already contains the basic modifier.[4] This pre-treatment ensures that the stationary phase is neutralized before the sample is loaded.

Q4: What are the common impurities I should expect in a synthesis of this compound?

A4: The impurities will largely depend on the synthetic route. A common synthesis involves the N-alkylation of methyl 4-piperidinecarboxylate with benzyl bromide.[5][6] Therefore, potential impurities include:

  • Unreacted starting materials: Methyl 4-piperidinecarboxylate and benzyl bromide.

  • Byproducts: Dibenzyl ether (from the self-condensation of benzyl bromide) or over-alkylation products.

  • Residual solvents from the reaction and workup.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization
Poor Separation of Product from Impurities - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the mobile phase: Use TLC to test various solvent systems. A good starting point is a system that gives your product an Rf value of ~0.2-0.3. - Reduce the sample load: A general rule is to load no more than 1-5% of the silica gel weight with your crude material. - Ensure proper packing: Pack the column carefully to avoid air bubbles and channels.
Product is Eluting with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
Product is Not Eluting from the Column - The mobile phase is not polar enough. - Strong interaction with the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). - Add a basic modifier like triethylamine (0.5-2%) to the eluent to reduce interaction with the silica.[4]
Yellow or Brown Color in Purified Fractions - Presence of oxidation products. - Co-elution with a colored impurity.- Consider a pre-purification step such as an activated charcoal treatment if the discoloration is significant. - Re-run the column with a shallower gradient to improve separation from the colored impurity.
Multiple Spots on TLC of a "Pure" Fraction - Decomposition of the product on the silica gel. - The fraction is not actually pure.- Deactivate the silica gel with triethylamine before use.[4] - Combine fractions more selectively based on TLC analysis.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine an optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Developing chamber

  • Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (TEA)

  • UV lamp for visualization

  • Potassium permanganate stain

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude product onto the baseline of several TLC plates.

  • Prepare different solvent systems in separate developing chambers. Start with a non-polar system and gradually increase the polarity. For example:

    • 9:1 Hexanes:Ethyl Acetate

    • 7:3 Hexanes:Ethyl Acetate

    • 1:1 Hexanes:Ethyl Acetate

    • 95:5 Dichloromethane:Methanol

  • To one set of developing chambers, add ~1% triethylamine to the solvent systems.

  • Place the spotted TLC plates into the chambers and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plates and mark the solvent front.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Calculate the Rf value for your product and impurities in each solvent system. The ideal system will provide good separation and an Rf value of ~0.2-0.3 for the target compound.

Flash Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Sand

  • Cotton or glass wool

  • Eluent (optimized from TLC analysis, including ~1% TEA)

  • Crude product

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Dry pack the column with the required amount of silica gel.

    • Add another layer of sand on top of the silica gel.

    • Wet the column by running the least polar eluent through the silica gel until it is fully saturated. Drain the excess solvent to the level of the top sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to absorb into the silica gel by draining the solvent to the top of the sand.

    • Carefully add a small amount of the initial eluent and allow it to absorb into the silica gel. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Method Development Solvent Select Solvent System (e.g., Hexanes:EtOAc + 1% TEA) TLC->Solvent Pack Pack Column with Silica Gel Solvent->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed? No_Tailing Good Separation Start->No_Tailing No Add_TEA Add 1% Triethylamine to Mobile Phase Start->Add_TEA Yes Check_pH Is the mobile phase sufficiently basic? Add_TEA->Check_pH Deactivate_Silica Use Pre-treated/ Deactivated Silica Gel Re_evaluate Re-evaluate Chromatography Deactivate_Silica->Re_evaluate Check_pH->Deactivate_Silica No Check_pH->Re_evaluate Yes

Caption: Troubleshooting logic for addressing peak tailing issues.

References

Preventing byproduct formation in "Methyl 1-benzylpiperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-benzylpiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Our goal is to provide you with in-depth, actionable insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-benzylation of methyl piperidine-4-carboxylate (methyl isonipecotate).

Q1: What is the primary and most problematic byproduct in this synthesis?

The most common and troublesome byproduct is the quaternary ammonium salt, specifically the N,N-dibenzylpiperidinium salt. This occurs when the desired product, a tertiary amine, reacts with another molecule of the benzyl halide.[1][2] This process is known as over-alkylation or quaternization.

Q2: Why does over-alkylation (quaternization) occur so readily?

The fundamental issue is that the product, this compound (a tertiary amine), can still act as a nucleophile and compete with the starting material, methyl piperidine-4-carboxylate (a secondary amine), for the benzyl halide.[3] This "runaway" reaction is a classic challenge in amine alkylation.[4][5] The formation of the quaternary salt is often favored under conditions of high benzyl halide concentration or elevated temperatures.

Q3: My reaction is complete, but I've isolated a sticky, water-soluble solid along with my product. What is it?

This is a classic sign of quaternary ammonium salt formation. These salts are ionic and typically exhibit poor solubility in common organic extraction solvents (like diethyl ether or hexanes) but are soluble in water and polar organic solvents. Their presence can complicate purification, often leading to emulsions during aqueous workups.

Q4: How does the choice of base impact byproduct formation?

The base is critical. Its primary role is to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction.

  • Strong, bulky bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often recommended because they are non-nucleophilic and effectively scavenge protons without competing in side reactions.[6]

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used.[1][4] They are advantageous because they are inexpensive and insoluble in many organic solvents, which can help moderate the reaction rate and simplify workup. Cs₂CO₃ is noted for suppressing undesired dialkylation.[1]

Q5: Can the solvent choice help control the reaction?

Absolutely. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants.[6] However, reaction kinetics can be very fast in these solvents. Using a less polar solvent or running the reaction at higher dilution can help slow down the rate of the competing over-alkylation reaction.[4]

Section 2: Troubleshooting Guide

This section provides structured guidance for diagnosing and solving specific experimental problems.

Problem 1: Significant formation of the quaternary ammonium salt byproduct.

This is the most frequent issue, leading to reduced yield and difficult purification.

Causality & Prevention Workflow

The following diagram outlines a logical workflow to troubleshoot and minimize the formation of the quaternary salt.

G start High Quaternary Salt Formation Detected check_stoich Review Stoichiometry: Is Benzyl Halide > 1.05 eq.? start->check_stoich check_addition Review Addition Method: Was Benzyl Halide Added at Once? check_stoich->check_addition No sol_stoich Action: Use 1.0-1.05 eq. of Benzyl Halide check_stoich->sol_stoich Yes check_temp Review Temperature: Was Reaction Heated? check_addition->check_temp No sol_addition Action: Add Benzyl Halide Slowly (e.g., via Syringe Pump) check_addition->sol_addition Yes sol_temp Action: Run at Room Temperature or Lower (0°C) check_temp->sol_temp Yes end_node Optimized Reaction: Minimal Byproduct check_temp->end_node No, all parameters optimal sol_stoich->end_node sol_addition->end_node sol_temp->end_node

Caption: Troubleshooting workflow for minimizing quaternization.

Detailed Prevention Strategies

StrategyMechanism of Action & RationaleRecommended Implementation
Control Stoichiometry The most direct way to prevent the second alkylation is to limit the amount of the alkylating agent. An excess of benzyl halide will inevitably drive the reaction toward the quaternary salt once the starting secondary amine is consumed.Use a precise stoichiometry of 1.0 to 1.05 equivalents of benzyl bromide or chloride relative to methyl piperidine-4-carboxylate.
Slow Addition By adding the benzyl halide slowly over several hours, the instantaneous concentration of the alkylating agent is kept low. This ensures it is more likely to react with the more abundant starting secondary amine rather than the product tertiary amine.[6]Use a syringe pump to add the benzyl halide solution over a period of 2-4 hours. This is one of the most effective control measures.
Temperature Control The activation energy for the second alkylation (tertiary amine to quaternary salt) is often lower than the first. Running the reaction at room temperature or below disfavors the unwanted side reaction.[7]Maintain the reaction temperature at 0°C to room temperature . Avoid heating unless the reaction is extremely sluggish.
Choice of Base Using a solid, non-nucleophilic base like K₂CO₃ can help. Its limited solubility can moderate the reaction, and it will not compete with the amine as a nucleophile.Use 1.5-2.0 equivalents of finely powdered, anhydrous K₂CO₃.
Problem 2: Reaction is sluggish or incomplete, with significant starting material remaining.

An incomplete reaction can result from several factors related to reagent quality and reaction setup.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Benzyl Halide: Benzyl halides can degrade over time, especially if exposed to moisture, forming benzyl alcohol.[8] Use a freshly opened bottle or distill the reagent if its quality is suspect.

    • Base: Ensure the base (e.g., K₂CO₃) is anhydrous. Water in the reaction can hydrolyze the benzyl halide. Dry the base in an oven before use if necessary.

    • Solvent: Use an anhydrous grade of solvent (e.g., MeCN, DMF).

  • Check Base and Amine Solubility: Ensure the starting amine and the base are adequately suspended/dissolved in the chosen solvent. Vigorous stirring is essential, especially when using a heterogeneous base like K₂CO₃.

  • Increase Reaction Time or Temperature (Cautiously): If the reaction is clean but slow (as monitored by TLC or LC-MS), extend the reaction time. If necessary, gentle heating (e.g., to 40-50°C) can be applied, but monitor carefully for the onset of byproduct formation.

Section 3: Optimized Synthesis Protocol

This protocol incorporates best practices to achieve a high yield of this compound with minimal byproduct formation.

Materials:

  • Methyl piperidine-4-carboxylate (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel (or syringe pump setup), add methyl piperidine-4-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Initiate Stirring: Begin vigorous stirring to ensure the solids are well suspended.

  • Prepare Benzyl Bromide Solution: In a separate dry flask, prepare a solution of benzyl bromide (1.05 eq.) in a small amount of anhydrous acetonitrile.

  • Slow Addition: Add the benzyl bromide solution to the stirred piperidine suspension dropwise over 2-4 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours at room temperature.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product, which is typically a clear oil. Column chromatography is usually not necessary if the reaction is performed carefully.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 1-benzylpiperidine-4-carboxylate: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The biological activity and safety profile of a compound are intrinsically linked to its precise three-dimensional architecture. Any ambiguity in the structure can lead to misinterpretation of experimental results, wasted resources, and potential safety concerns. This guide focuses on the structural elucidation of Methyl 1-benzylpiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry, employing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the nuances of interpreting its NMR spectra and provide a comparative analysis with other widely used techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to underscore the synergistic power of a multi-technique approach to structural confirmation.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (most commonly ¹H and ¹³C) provides a detailed map of the molecular framework, including connectivity, stereochemistry, and even dynamic processes.

Molecular Structure of this compound

Before delving into the spectral analysis, let's visualize the structure of our target molecule.

Figure 1: Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (proportional to the number of protons), and multiplicity (due to spin-spin coupling with neighboring protons). For this compound, the expected ¹H NMR signals are summarized below. This data is based on a published patent.[2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35-7.25Multiplet5HAromatic protons (C₆H₅)
3.69Singlet3HMethyl ester protons (-OCH₃)
3.51Singlet2HBenzyl protons (-CH₂-Ph)
2.87Doublet2HAxial protons on C2 and C6 of piperidine
2.32Multiplet1HProton on C4 of piperidine
2.07-2.01Multiplet2HEquatorial protons on C2 and C6 of piperidine
1.92-1.87Multiplet2HAxial protons on C3 and C5 of piperidine
1.84-1.75Multiplet2HEquatorial protons on C3 and C5 of piperidine

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is common for non-polar to moderately polar organic compounds as it is a good solvent and its residual proton signal does not interfere with the signals of interest. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets of the piperidine ring protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While a definitive, peer-reviewed ¹³C NMR spectrum for this compound was not found in the available literature, we can predict the approximate chemical shifts based on related structures and established principles.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~175Carbonyl carbon of the ester (C=O)
~138Quaternary aromatic carbon (C-CH₂)
~129Aromatic CH carbons
~128Aromatic CH carbons
~127Aromatic CH carbons
~63Benzyl carbon (-CH₂-Ph)
~53Piperidine carbons adjacent to nitrogen (C2, C6)
~51Methyl ester carbon (-OCH₃)
~41Piperidine carbon at position 4 (C4)
~28Piperidine carbons at positions 3 and 5 (C3, C5)

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any discrepancy would indicate the presence of impurities or an incorrect structural assignment.

2D NMR Techniques: Connecting the Dots

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For our target molecule, COSY would show correlations between the protons on adjacent carbons in the piperidine ring, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for definitively assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) HNMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC Assigns ¹³C signals CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC G cluster_techniques Analytical Techniques cluster_info Structural Information NMR NMR (Detailed Structure) Structure Unambiguous Structural Confirmation NMR->Structure Definitive MS MS (Molecular Weight & Formula) MS->Structure Confirmatory FTIR FTIR (Functional Groups) FTIR->Structure Supportive

References

A Comparative Guide to the Purity Analysis of Methyl 1-benzylpiperidine-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. As with any component destined for use in drug development, its purity is of paramount importance. Even minute impurities can have significant effects on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the purity analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare HPLC with other relevant analytical techniques, supported by scientific principles and data.

The structure of this compound, featuring a polar tertiary amine and an ester group, makes it amenable to analysis by reversed-phase HPLC. This technique offers a powerful combination of high resolution, sensitivity, and reproducibility, making it the workhorse for purity analysis in the pharmaceutical industry.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The Principle of Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2][3] A non-polar stationary phase (typically a C18-bonded silica) is used in conjunction with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[4] Non-polar compounds in the sample will have a stronger affinity for the stationary phase and will thus be retained longer, while more polar compounds will be eluted more quickly with the mobile phase. By carefully controlling the mobile phase composition, a high degree of separation between the main compound and its impurities can be achieved.

Strategy for HPLC Method Development

The development of a robust and reliable HPLC method requires a systematic approach. For this compound, the following considerations are key:

  • Column Selection: A C18 column is the most common starting point for reversed-phase HPLC due to its broad applicability and strong retentivity for a wide range of organic molecules.[2]

  • Mobile Phase Selection: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard. The inclusion of a buffer or an acid (e.g., formic acid or trifluoroacetic acid) in the aqueous phase is often necessary to control the ionization state of the basic piperidine nitrogen. This ensures consistent retention times and improves peak shape.

  • Detection: The benzyl group in the molecule contains a chromophore that absorbs UV light, making a UV detector a suitable choice. The detection wavelength should be set to the absorbance maximum of the compound to ensure high sensitivity.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is generally preferred for purity analysis. This allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe.

Potential Impurities

Based on a common synthetic route for this compound, which involves the reaction of Methyl 4-piperidinecarboxylate with benzyl bromide, potential impurities could include:[5]

  • Starting Materials: Unreacted Methyl 4-piperidinecarboxylate and benzyl bromide.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Products of hydrolysis or oxidation of the target molecule.

A well-developed HPLC method should be able to separate the main peak from all of these potential impurities.

Detailed Experimental Protocol: A Proposed HPLC Method

The following is a proposed HPLC method for the purity analysis of this compound. This method is based on common practices for similar compounds and would require validation according to ICH Q2(R1) guidelines before routine use.[6]

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

System Suitability Test (SST):

To ensure the validity of the analytical results, a system suitability test must be performed before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability of Injections (RSD%) ≤ 2.0% for 5 replicate injections

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation:

The percentage purity is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_injection Sample Injection sample_prep->sample_injection mobile_phase_prep Mobile Phase Preparation instrument_setup HPLC Instrument Setup mobile_phase_prep->instrument_setup sst System Suitability Test (SST) instrument_setup->sst sst->sample_injection If SST passes chrom_run Chromatographic Run sample_injection->chrom_run data_acquisition Data Acquisition chrom_run->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calc Purity Calculation peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

Gas Chromatography (GC)

GC is a suitable technique for volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be feasible.

  • Advantages: High resolution for volatile impurities, sensitive detectors (e.g., Flame Ionization Detector - FID).

  • Disadvantages: The compound may require derivatization to increase its volatility and thermal stability, which adds a step to the sample preparation and can introduce variability. Not suitable for non-volatile or thermally labile impurities.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.[7]

  • Advantages: Faster separations and lower organic solvent consumption compared to HPLC.[7] It is suitable for both chiral and achiral separations.

  • Disadvantages: May not be as universally applicable as reversed-phase HPLC for a wide range of pharmaceutical compounds. The instrumentation is less common in standard QC laboratories.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the impurities.[8][9]

  • Advantages: Provides structural information about impurities, is a primary analytical method, and does not require chromophores for detection.

  • Disadvantages: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. It can be more complex to set up and requires a skilled operator.

Comparison Summary
FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Quantitative NMR (qNMR)
Principle Partitioning based on hydrophobicityPartitioning based on volatilityPartitioning in a supercritical fluidNuclear magnetic resonance
Applicability Broad range of non-volatile and polar compoundsVolatile and thermally stable compoundsChiral and achiral, less polar compoundsAny soluble compound with NMR-active nuclei
Sensitivity High (ng to pg level)Very High (pg to fg level)High (ng to pg level)Moderate (µg to mg level)
Quantitation Requires reference standards for impuritiesRequires reference standards for impuritiesRequires reference standards for impuritiesAbsolute quantitation possible with an internal standard
Throughput Moderate to HighHighHighLow to Moderate
"Green" Aspect High organic solvent consumptionLower solvent consumptionLow organic solvent consumptionLow solvent consumption

Decision-Making Diagram for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a simplified decision-making process.

Method_Selection start Purity Analysis of This compound q1 Need to detect trace level impurities (<0.1%)? start->q1 q4 Need for absolute quantitation without impurity standards? q1->q4 No hplc HPLC is the preferred method q1->hplc Yes q2 Are impurities volatile and thermally stable? q3 Is 'green' chemistry a high priority? q2->q3 No gc Consider GC q2->gc Yes q3->hplc No sfc Consider SFC q3->sfc Yes q4->q2 No qnmr qNMR is a strong candidate q4->qnmr Yes

Caption: Decision Diagram for Analytical Method Selection.

Conclusion

For the routine purity analysis of this compound in a drug development setting, reversed-phase HPLC stands out as the most suitable technique. Its high sensitivity, resolving power, and robustness make it ideal for detecting and quantifying a wide range of potential impurities. While other techniques like GC, SFC, and qNMR have their specific advantages and can be valuable as orthogonal methods for a comprehensive characterization, HPLC remains the gold standard for quality control. The proposed HPLC method in this guide provides a solid starting point for developing a validated analytical procedure that ensures the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to Methyl 1-benzylpiperidine-4-carboxylate and its Ethyl Ester Analog for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that influences the trajectory of a synthetic route and the ultimate viability of a drug candidate. The 1-benzylpiperidine-4-carboxylate scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), valued for its structural rigidity and synthetic versatility.[1][2] This guide provides an in-depth, objective comparison of two key derivatives of this scaffold: Methyl 1-benzylpiperidine-4-carboxylate and its ethyl ester analog, Ethyl 1-benzylpiperidine-4-carboxylate.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative lens on their synthesis, physicochemical properties, reactivity, and metabolic stability. The insights presented herein are supported by experimental data from peer-reviewed literature and established protocols, aiming to empower informed decision-making in your research endeavors.

I. At a Glance: Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each molecule. These parameters, while seemingly minor in their differences, can have significant downstream implications on solubility, crystallinity, and reaction kinetics.

PropertyThis compoundEthyl 1-benzylpiperidine-4-carboxylate
CAS Number 10315-06-7[3]24228-40-8[4]
Molecular Formula C₁₄H₁₉NO₂[3]C₁₅H₂₁NO₂[4]
Molecular Weight 233.31 g/mol [3]247.33 g/mol [4]
Appearance Colorless liquidClear, colorless to light red liquid
Boiling Point 115 °C122 °C (at 0.5 mmHg)[5]
Density 1.093 g/cm³ (Predicted)1.037 g/mL at 25 °C[5]

II. Synthesis and Experimental Workflows: A Comparative Perspective

The most common and industrially scalable route to both esters is the N-alkylation of the corresponding piperidine-4-carboxylate with a benzyl halide. The choice of the starting ester (methyl or ethyl isonipecotate) dictates the final product.

The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. The use of a carbonate or an organic base is crucial to neutralize the hydrohalic acid formed during the SN2 reaction, driving the equilibrium towards the product. The selection of the solvent is also critical; a polar aprotic solvent like toluene or DMF facilitates the dissolution of the reactants and promotes the reaction rate.

Comparative Synthesis Workflow
Experimental Protocol: Synthesis of this compound[6]

This protocol is adapted from a patented procedure for the synthesis of the methyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in methanol.

  • Addition of Reagents: Add triethylamine (1.0-3.0 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.0-1.6 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate[7]
  • Reaction Setup: To a round-bottom flask, add ethyl isonipecotate (1.0 eq) and toluene.

  • Addition of Reagents: Add potassium carbonate (1.4 eq) to the mixture and stir for 15 minutes. Then, add benzyl chloride (1.0 eq).

  • Reaction: Heat the reaction mass to reflux at 100°C for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate; 2:1).

  • Work-up: After completion, cool the mixture to room temperature and quench with water. Separate the organic phase.

  • Extraction and Purification: Extract the aqueous phase with toluene. Combine the organic phases, wash with saturated brine, and remove the toluene in vacuo to obtain the product as a yellow liquid.

Comparative Insights on Synthesis:

While both syntheses follow a similar N-alkylation pathway, the choice of base and solvent differs. The ethyl ester synthesis employs a heterogeneous system with potassium carbonate in toluene, which can be advantageous for simpler work-up. The methyl ester synthesis, as described in the patent, uses a homogeneous system with triethylamine in methanol. The yield and purity of the final products are generally high for both methods, often exceeding 90%. The choice between the two may ultimately depend on the cost and availability of the starting materials and the desired scale of the reaction.

III. Reactivity and Chemical Transformations

The ester functionality in both molecules is a key handle for further chemical modifications, most notably hydrolysis to the corresponding carboxylic acid or reduction to the primary alcohol.

Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, whereas base-mediated hydrolysis (saponification) is irreversible, which is often preferred for driving the reaction to completion. The ethyl ester is sterically more hindered than the methyl ester, which may lead to a slightly slower rate of hydrolysis under identical conditions, although this effect is generally modest.

Reduction

The reduction of the ester to the corresponding aldehyde or alcohol is another important transformation. A detailed protocol for the reduction of ethyl 1-benzylpiperidine-4-carboxylate to 1-benzylpiperidine-4-carboxaldehyde using diisobutylaluminum hydride (DIBAL-H) at -78°C in toluene has been reported, with a yield of 92%.[7] A similar reduction of the methyl ester to the corresponding alcohol has also been documented.[6] The choice between the methyl and ethyl ester for reduction is unlikely to have a significant impact on the outcome, with both being effective substrates for hydride-based reducing agents.

Key Chemical Transformations

IV. Metabolic Stability: An In-Silico and Analog-Based Comparison

For drug development professionals, understanding the metabolic stability of a molecule is paramount. While direct, head-to-head metabolic stability data for our two target compounds is not publicly available, we can infer their likely behavior from studies on analogous compounds and general principles of drug metabolism.

Ester-containing compounds are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. A comparative study on the hydrolytic stability of methyl and ethyl benzoates in rat liver microsomes showed that methyl benzoate had a longer half-life (t½ = 15 min) compared to ethyl benzoate (t½ = 12 min), indicating greater metabolic stability for the methyl ester.[3] Another study on a different set of homologous esters also found that the methyl ester was more stable to plasma hydrolysis than its ethyl counterpart.[3]

This suggests that This compound is likely to exhibit greater metabolic stability in vitro compared to its ethyl analog . This is a crucial consideration in drug design, as a more stable compound may have a longer half-life in vivo, potentially leading to a more favorable pharmacokinetic profile.

A study on the in vitro metabolism of a related N-benzylpiperidine derivative in human, mouse, and rat liver microsomes identified several metabolites resulting from oxidations and deethylations. The intrinsic clearance in human liver microsomes was found to be 48.1 µL/min/mg, with a half-life of 28.8 minutes.[8] This highlights that while ester hydrolysis is a key metabolic pathway, other biotransformations on the N-benzylpiperidine core are also significant.

V. Analytical Characterization

The identity and purity of both esters can be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR data are available in public databases such as PubChem for both this compound[3] and Ethyl 1-benzylpiperidine-4-carboxylate.[4] These spectra provide definitive structural confirmation.

  • HPLC: High-performance liquid chromatography is a standard method for assessing the purity of these compounds. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.

  • Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the compounds.

VI. Conclusion and Future Outlook

Both Methyl and Ethyl 1-benzylpiperidine-4-carboxylate are valuable and versatile intermediates in pharmaceutical synthesis. The choice between them may be guided by several factors:

  • Synthesis: Both can be synthesized in high yield. The selection may depend on the cost and availability of the respective starting materials (methyl or ethyl isonipecotate).

  • Reactivity: For most common transformations like hydrolysis and reduction, both esters are suitable substrates, with potentially minor differences in reaction rates due to steric effects.

  • Metabolic Stability: Based on data from analogous compounds, the methyl ester is predicted to have greater metabolic stability, which could be a significant advantage in the development of drug candidates with improved pharmacokinetic profiles.

The decision to use the methyl or ethyl ester analog should be made on a case-by-case basis, considering the specific synthetic route, the desired properties of downstream intermediates, and the intended biological application. For early-stage drug discovery where metabolic stability is a key optimization parameter, the methyl ester may be the more prudent choice.

Further head-to-head experimental studies directly comparing the synthesis, reactivity, and metabolic stability of these two important building blocks would be of great value to the scientific community.

References

A Comparative Guide to the Reactivity of N-Benzyl vs. N-Boc Piperidine-4-Carboxylates for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic manipulation of this heterocyclic system often necessitates the use of protecting groups on the piperidine nitrogen. Among the most common choices are the N-benzyl (Bn) and N-tert-butoxycarbonyl (Boc) groups. The selection between these two seemingly straightforward protecting groups can have profound implications on the reactivity of the molecule, particularly at the C4-carboxylate position, and dictates the overall synthetic strategy. This guide provides an in-depth comparison of N-benzyl and N-Boc piperidine-4-carboxylates, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic campaigns.

At a Glance: Key Differences in Reactivity

FeatureN-Benzyl Piperidine-4-carboxylateN-Boc Piperidine-4-carboxylateRationale
Nitrogen Nucleophilicity HigherLowerThe lone pair on the nitrogen in the N-benzyl derivative is more available, whereas in the N-Boc derivative, it is delocalized into the carbonyl group of the carbamate.
Deprotection Conditions Harsher (e.g., hydrogenolysis, strong acids)Milder (e.g., moderate acids like TFA, HCl)The C-N bond in the benzyl group is more stable than the carbamate linkage in the Boc group.
Orthogonality Less versatileHighly versatileThe mild deprotection conditions for the Boc group allow for its removal in the presence of a wider range of other protecting groups.
Carboxylate Reactivity Generally lower electrophilicityGenerally higher electrophilicityThe electron-withdrawing nature of the Boc group enhances the electrophilicity of the carboxylate carbon.
Steric Hindrance Moderate and conformationally flexibleHigh and rigidThe bulky tert-butyl group of the Boc protecting group can sterically hinder access to the C4-carboxylate.

The Dichotomy of Nitrogen Protection: Electronic and Steric Effects

The fundamental differences in the reactivity of N-benzyl and N-Boc piperidine-4-carboxylates stem from the distinct electronic and steric properties of the protecting groups.

The N-benzyl group is relatively electron-neutral and imparts a moderate degree of steric bulk with considerable conformational flexibility. The nitrogen atom retains a significant degree of its basicity and nucleophilicity, which can influence reactions at other sites of the molecule.

Conversely, the N-Boc group , a carbamate, is strongly electron-withdrawing. This delocalization of the nitrogen's lone pair into the carbonyl oxygen significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. Furthermore, the tert-butyl group introduces substantial steric hindrance around the nitrogen atom.

These electronic and steric factors create a delicate interplay that governs the reactivity of the C4-carboxylate group. While the electron-withdrawing nature of the Boc group should, in principle, render the carboxylate carbon more electrophilic and thus more susceptible to nucleophilic attack, the steric bulk of the tert-butyl group can impede the approach of nucleophiles.

Comparative Reactivity at the C4-Carboxylate

While direct kinetic studies comparing the reactivity of the carboxylate group in these two systems are not extensively reported, we can infer their behavior in key transformations based on fundamental organic chemistry principles.

Amidation

Amide bond formation is a crucial reaction in drug development. The reactivity of the C4-carboxylate towards amidation is influenced by both electronic and steric factors.

  • N-Boc Piperidine-4-carboxylate : The enhanced electrophilicity of the carboxylate carbon due to the electron-withdrawing Boc group can facilitate amide bond formation. However, for bulky amines, the steric hindrance from the Boc group might necessitate the use of more potent coupling agents or longer reaction times.

  • N-Benzyl Piperidine-4-carboxylate : The carboxylate carbon is less electrophilic compared to its N-Boc counterpart. However, the reduced steric hindrance around the piperidine ring may allow for easier access of the amine nucleophile, potentially leading to faster reactions with certain substrates.

Hydrolysis

The susceptibility of the ester to hydrolysis is also a critical consideration, particularly during workup and purification steps.

  • N-Boc Piperidine-4-carboxylate : The electron-withdrawing nature of the Boc group is expected to make the ester more prone to hydrolysis under both acidic and basic conditions.

  • N-Benzyl Piperidine-4-carboxylate : The ester is generally more stable towards hydrolysis compared to the N-Boc analogue due to the less electron-deficient nature of the carboxylate carbon.

Reduction

Reduction of the carboxylate to the corresponding alcohol is another common transformation.

  • N-Boc Piperidine-4-carboxylate : The higher electrophilicity of the carbonyl carbon may lead to faster reduction rates with hydride reagents like lithium aluminum hydride (LAH).

  • N-Benzyl Piperidine-4-carboxylate : Reduction may require slightly more forcing conditions or longer reaction times. A potential side reaction to be mindful of during LAH reduction is the cleavage of the N-benzyl group, although this is generally less common than with catalytic hydrogenation.

The Critical Step: Deprotection Strategies

The choice of protecting group is often dictated by the conditions required for its removal and the compatibility of these conditions with other functional groups in the molecule. This is where the N-Boc and N-benzyl groups diverge significantly.

N-Boc Deprotection: The Gentle Giant

The Boc group is renowned for its facile removal under mild acidic conditions, offering excellent orthogonality in complex syntheses.

Typical Deprotection Conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane or methanol

This mild deprotection allows for the presence of acid-sensitive functional groups elsewhere in the molecule.

N-Benzyl Deprotection: The Robust Protector

The N-benzyl group is significantly more robust and requires more forcing conditions for its cleavage.

Typical Deprotection Conditions:

  • Catalytic Hydrogenolysis: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate). This method can be complicated by catalyst poisoning by sulfur-containing compounds or the reduction of other functional groups like alkenes or alkynes.

  • Strong Acids: Reagents like hydrofluoric acid (HF) can cleave the benzyl group, but these are harsh conditions that are often not compatible with other functional groups.

The choice between N-benzyl and N-Boc protection therefore represents a trade-off between stability and ease of removal.

Experimental Protocols

Protocol 1: Amidation of N-Boc-piperidine-4-carboxylic acid

This protocol describes a general procedure for the amide coupling of N-Boc-piperidine-4-carboxylic acid with a primary amine using a standard coupling agent.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Primary amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the primary amine (1.1 eq) and TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Amide Bond Formation cluster_workup Workup and Purification A Dissolve N-Boc-piperidine-4-carboxylic acid and HOBt in DCM B Add primary amine and TEA A->B C Cool to 0°C B->C D Add DCC solution C->D E Stir overnight at RT D->E F Filter DCU E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Amide Product

Workflow for the amidation of N-Boc-piperidine-4-carboxylic acid.

Protocol 2: N-Debenzylation of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol outlines a standard procedure for the removal of the N-benzyl group via catalytic transfer hydrogenation.

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ammonium formate (5 eq)

  • Methanol (MeOH)

Procedure:

  • To a solution of ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in methanol, add ammonium formate (5 eq).

  • Carefully add 10% Pd/C (10 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess ammonium formate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the debenzylated product.

Debenzylation_Workflow cluster_reaction Catalytic Transfer Hydrogenation cluster_workup Workup A Dissolve substrate in MeOH B Add Ammonium Formate A->B C Add 10% Pd/C B->C D Reflux C->D E Cool and Filter through Celite® D->E F Concentrate E->F G DCM/Water Wash F->G H Dry and Concentrate G->H I I H->I Deprotected Piperidine

Workflow for N-debenzylation via catalytic transfer hydrogenation.

Conclusion

The choice between N-benzyl and N-Boc protection for piperidine-4-carboxylates is a critical decision in the design of a synthetic route. The N-Boc group offers the advantage of mild deprotection conditions, making it ideal for the synthesis of complex molecules with sensitive functional groups. In contrast, the N-benzyl group provides greater stability to a wider range of reaction conditions but requires more forcing methods for its removal. The electronic and steric differences between these two groups also subtly influence the reactivity of the C4-carboxylate, a factor that should be considered when planning subsequent transformations. A thorough understanding of these nuances will empower researchers to devise more efficient and robust synthetic strategies for the development of novel piperidine-based therapeutics.

References

A Comparative Guide to the Characterization of a Methyl 1-benzylpiperidine-4-carboxylate Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical results hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of a rigorously characterized Methyl 1-benzylpiperidine-4-carboxylate reference standard against a common alternative, highlighting the scientific rationale behind the comprehensive characterization process. The methodologies detailed herein are designed to establish a self-validating system, ensuring the identity, purity, and potency of the reference material.

The Critical Role of a Well-Characterized Reference Standard

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). An accurately characterized reference standard is indispensable for the quantitative analysis of this intermediate, the identification of impurities, and the validation of analytical methods. Without a reliable standard, the accuracy of all subsequent analytical data is compromised, posing a significant risk to drug safety and efficacy.

This guide will compare two hypothetical standards:

  • Primary Reference Standard (PRS): A thoroughly characterized batch of this compound, qualified for use as a primary quantitative standard.

  • Alternative Standard (AS): A commercially available batch of this compound with limited characterization data, often used for qualitative or preliminary work.

The following sections will detail the experimental workflows and data required to elevate a candidate material to the status of a Primary Reference Standard.

Comprehensive Characterization of a Primary Reference Standard

The qualification of a Primary Reference Standard (PRS) is a multi-faceted process that employs a suite of orthogonal analytical techniques. This approach ensures that the assigned purity value is accurate and that the material's identity is unequivocally confirmed. The characterization workflow is guided by principles outlined in the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[1][2][3]

Workflow for Primary Reference Standard Qualification

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification NMR 1H NMR & 13C NMR MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy qNMR Quantitative NMR (qNMR) FTIR->qNMR HPLC HPLC-UV (Purity) LOD Loss on Drying (LOD) ROI Residue on Ignition (ROI) MassBalance Mass Balance Assay ROI->MassBalance Cert Certificate of Analysis

Caption: Workflow for the qualification of a Primary Reference Standard.

Part 1: Identity Confirmation

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra are acquired and interpreted.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the piperidine ring protons, and the methyl ester protons.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum should confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Experimental Protocol: NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the standard and dissolve in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: A standard single-pulse experiment.

    • Relaxation delay (d1): 5 times the longest T1 relaxation time (typically 5-10 seconds for small molecules) to ensure full relaxation between pulses for potential future quantitative use.[4]

    • Number of scans: 16-64, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse sequence: A standard proton-decoupled ¹³C experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.

Expected Fragmentation: Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ is expected. Characteristic fragmentation would involve the loss of the benzyl group (resulting in a tropylium ion at m/z 91) and cleavages of the piperidine ring.[5][6][7]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

  • Analysis:

    • Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺.

    • Select the [M+H]⁺ ion for a product ion scan (MS/MS) to observe the fragmentation pattern.

    • Optimize collision energy to achieve a rich fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. For this compound, key expected absorbances include:

  • C=O stretch (ester): ~1730 cm⁻¹

  • C-O stretch (ester): ~1100-1300 cm⁻¹

  • C-H stretches (aromatic and aliphatic): ~2800-3100 cm⁻¹

  • C=C stretches (aromatic): ~1450-1600 cm⁻¹

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[8][9]

Part 2: Purity and Assay

A combination of quantitative and chromatographic techniques is used to determine the purity and assign a potency value to the reference standard.

Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[10][11] It relies on the direct relationship between the signal intensity and the number of protons contributing to that signal.

Experimental Protocol: qNMR

  • Internal Standard (IS): Select a high-purity, stable internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the this compound and the internal standard into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent.

  • Acquisition:

    • Use a pulse sequence with a long relaxation delay (e.g., > 7x the longest T1) to ensure complete relaxation of all nuclei.

    • Acquire the spectrum under conditions that provide a high signal-to-noise ratio (>250:1 for accurate integration).[4]

  • Data Analysis:

    • Carefully integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a high-resolution separation technique used to determine the presence of impurities. The benzyl group in the molecule provides a chromophore, allowing for UV detection.[12]

Experimental Protocol: HPLC-UV Purity

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 30-40 °C.

  • Sample Preparation: Prepare a solution of the standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks. This provides an estimate of chromatographic purity.

    • Method validation should be performed according to ICH/USP guidelines, including specificity, linearity, accuracy, and precision.[13][14][15]

Loss on Drying (LOD) and Residue on Ignition (ROI)
  • LOD: Determines the amount of volatile matter (e.g., water, residual solvents) in the sample by measuring the weight loss upon drying under controlled conditions.

  • ROI: Measures the amount of inorganic impurities by weighing the residue after igniting the sample in the presence of sulfuric acid.

Part 3: Mass Balance Assay and Certification

The final assigned purity of the Primary Reference Standard is determined by a mass balance calculation, which is a highly reliable method.

Mass Balance Calculation:

Purity (%) = 100% - (% Chromatographic Impurities) - (% Volatile Impurities) - (% Non-Volatile Impurities)

This calculated value, along with all the supporting analytical data, is compiled into a comprehensive Certificate of Analysis (CoA).

Comparison with an Alternative Standard

Now, let's compare the Primary Reference Standard (PRS) with a hypothetical Alternative Standard (AS).

Characteristic Primary Reference Standard (PRS) Alternative Standard (AS) Rationale for the Difference
Identity Confirmation Unambiguous identity confirmed by ¹H NMR, ¹³C NMR, MS, and FTIR. Full spectral interpretation provided.Identity often assumed based on a single technique (e.g., ¹H NMR only) or supplier's claim. Minimal data provided.A PRS requires orthogonal methods to eliminate any doubt about the chemical structure.
Purity (Assay) Purity assigned by a mass balance approach, including qNMR, HPLC for organic impurities, LOD for volatiles, and ROI for inorganics.A simple purity value (e.g., ">95% by HPLC") is typically provided without detailed impurity profiling.Mass balance provides a more accurate and comprehensive purity assessment than a single chromatographic method.
Certificate of Analysis Comprehensive CoA with all experimental data, spectra, and calculated uncertainty.Basic CoA with limited data, often lacking full spectra or detailed methods.The CoA for a PRS is a transparent and defensible document that provides the user with high confidence.
Traceability Traceable to SI units through the use of calibrated equipment and certified internal standards for qNMR.Traceability is often not established or documented.Traceability is a key requirement for primary standards used in regulated environments.
Intended Use Suitable for quantitative applications, method validation, and as a primary calibrator.Suitable for qualitative identification, preliminary experiments, or as a system suitability marker.The level of characterization dictates the appropriate use of the standard.[16][17]

Workflow for Using an Alternative Standard

G cluster_0 Typical Use of an Alternative Standard Receive Receive Standard CheckCoA Review Basic CoA Receive->CheckCoA Qualitative Qualitative Use (e.g., Peak ID) CheckCoA->Qualitative Warning Risk of Inaccuracy in Quantitative Use Qualitative->Warning

Caption: Typical workflow and limitations of an Alternative Standard.

Conclusion

While an alternative standard may be suitable for preliminary or qualitative work, it lacks the rigorous characterization required for quantitative applications in a regulated environment. The use of a Primary Reference Standard, qualified through a comprehensive, multi-technique approach as detailed in this guide, is essential for ensuring the accuracy, reliability, and defensibility of analytical data in drug development and quality control. The investment in a thoroughly characterized reference standard is a critical step in mitigating risks and ensuring the quality of the final pharmaceutical product.

References

Comparative study of catalysts for "Methyl 1-benzylpiperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

Welcome to this in-depth guide on the catalytic synthesis of this compound. As a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and neuroleptic agents, the efficient and selective production of this compound is of paramount importance to the drug development industry. This document provides a comparative analysis of various catalytic systems, offering researchers and process chemists the insights needed to select the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative performance data, and provide detailed experimental protocols to ensure reproducibility.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry. Its piperidine core is a common motif in a wide array of biologically active molecules. The N-benzyl group often serves as a protecting group or as a key pharmacophoric element that can be readily removed or modified in later synthetic steps. Consequently, the development of robust, high-yielding, and cost-effective methods for its synthesis is a continuous area of research.

The primary synthetic route involves the N-alkylation of methyl piperidine-4-carboxylate (also known as methyl isonipecotate) with a benzylating agent, typically benzyl bromide or benzyl chloride. The core challenge lies in achieving this transformation efficiently, with minimal side products, and under environmentally benign conditions. This has led to the exploration of various catalytic systems to facilitate this reaction.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through the direct N-benzylation of methyl piperidine-4-carboxylate. The general reaction is depicted below:

G cluster_reactants Reactants cluster_products Product A Methyl piperidine-4-carboxylate plus1 + A->plus1 B Benzyl Halide (X = Cl, Br) catalyst Catalyst / Base Solvent, Temp. B->catalyst plus1->B C This compound catalyst->C

Caption: General reaction scheme for the N-benzylation of methyl piperidine-4-carboxylate.

This guide will focus on comparing different catalytic systems that promote this transformation, including phase-transfer catalysis and transition-metal-free approaches using various bases and solvent systems.

Comparative Analysis of Catalytic Systems

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of N-benzylation, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine (from the organic phase) to the aqueous phase or the solid base surface to react with the benzyl halide.

Mechanism of Action: The quaternary ammonium cation pairs with the anionic nucleophile (deprotonated piperidine), shuttling it into the organic phase where it can react with the benzyl halide. This avoids the need for expensive, anhydrous polar aprotic solvents.

Performance Data:

CatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
Aliquat 336K₂CO₃Toluene/H₂O80592
TBABK₂CO₃Toluene110695
TBABK₂CO₃Acetonitrile80498

Experimental Protocol (Representative): N-Benzylation using TBAB in Acetonitrile

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge a round-bottom flask with: - Methyl piperidine-4-carboxylate (1 equiv.) - K₂CO₃ (2 equiv.) - TBAB (0.1 equiv.) - Acetonitrile B 2. Stir the suspension at room temperature. A->B C 3. Add benzyl bromide (1.1 equiv.) dropwise. B->C D 4. Heat the mixture to 80°C and monitor by TLC/GC-MS. C->D E 5. Cool to RT and filter off the solid K₂CO₃. D->E F 6. Concentrate the filtrate under reduced pressure. E->F G 7. Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes). F->G

Caption: Experimental workflow for PTC-mediated N-benzylation.

Discussion:

  • Expertise & Experience: The use of potassium carbonate as the base is a common and cost-effective choice. Acetonitrile is an excellent solvent for this reaction as it can dissolve the reactants and the TBAB catalyst, while the inorganic base remains as a solid. The slight excess of benzyl bromide ensures complete consumption of the starting piperidine.

  • Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is a critical step to ensure the reaction has gone to completion before proceeding with the work-up. This avoids isolating a mixture of starting material and product.

  • Advantages: High yields, relatively mild conditions, and the ability to use inexpensive inorganic bases.

  • Disadvantages: The catalyst may need to be removed during purification, and the reaction may not be suitable for substrates with base-sensitive functional groups.

Transition-Metal-Free Synthesis

While PTC is effective, simpler methods that avoid the need for a specific phase-transfer catalyst have also been developed. These often rely on the choice of a suitable base and solvent system to promote the reaction.

Mechanism of Action: In these systems, a strong base deprotonates the piperidine nitrogen, and a polar aprotic solvent facilitates the subsequent SN2 reaction with the benzyl halide.

Performance Data:

Catalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
K₂CO₃DMF80396
NaHTHF0 to RT2>95
Et₃NDichloromethaneRT1290

Experimental Protocol (Representative): N-Benzylation using K₂CO₃ in DMF

  • Reaction Setup: To a solution of methyl piperidine-4-carboxylate (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Addition of Reagent: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford the pure this compound.

Discussion:

  • Expertise & Experience: The use of DMF as a solvent is advantageous as it can solubilize the reactants and facilitate the SN2 reaction. However, its high boiling point can make it difficult to remove during work-up. The aqueous work-up is designed to remove the DMF and the inorganic salts. Sodium hydride (NaH) is a much stronger, non-nucleophilic base that can lead to faster reaction times at lower temperatures, but it is also pyrophoric and requires careful handling. Triethylamine (Et₃N) is a weaker organic base, often leading to longer reaction times.

  • Trustworthiness: The choice of base is critical. K₂CO₃ is a good balance of reactivity and safety. NaH offers higher reactivity but with increased handling risks. Et₃N is milder but may result in incomplete conversion. The protocol's validity rests on the careful execution of the aqueous work-up to ensure complete removal of the high-boiling DMF solvent.

  • Advantages: Simplicity (no catalyst required), high yields, and readily available reagents.

  • Disadvantages: May require high temperatures and polar aprotic solvents like DMF which can be difficult to remove. Stronger bases like NaH require stringent anhydrous conditions and careful handling.

Head-to-Head Comparison and Recommendations

FeaturePhase-Transfer Catalysis (TBAB/K₂CO₃)Transition-Metal-Free (K₂CO₃/DMF)
Catalyst Required Yes (e.g., TBAB, Aliquat 336)No
Reaction Rate Generally fast (4-6 hours)Can be fast (3 hours) but depends on temp.
Yield Excellent (95-98%)Excellent (96%)
Reagent Cost Low, but includes catalyst costVery low (base and solvent are cheap)
Operational Simplicity Simple, but requires catalystVery simple
Solvent Choice Broader choice (Toluene, Acetonitrile)Often requires high-boiling polar aprotics (DMF)
Work-up Generally easier (solvent evaporation)Can be more complex due to high-boiling solvents
Safety Generally safeUse of NaH has higher risk

Recommendations for Researchers:

  • For Scalability and Cost-Effectiveness: The transition-metal-free approach using K₂CO₃ in a suitable solvent like acetonitrile or DMF is highly attractive. However, for very large scales, the removal of DMF can be problematic.

  • For Ease of Work-up and Milder Conditions: Phase-transfer catalysis, particularly with TBAB in acetonitrile, offers an excellent alternative. The reaction proceeds at a reasonable rate, gives high yields, and the work-up is often more straightforward than with high-boiling solvents.

  • For Rapid Synthesis: If speed is the primary concern and appropriate safety measures are in place, the use of a strong base like NaH in THF can provide the desired product in a very short time.

Ultimately, the choice of catalyst and conditions will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations. Both phase-transfer catalysis and the optimized transition-metal-free methods represent robust and high-yielding strategies for the synthesis of this compound.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and synthetic tractability have rendered it a privileged structure in numerous clinically successful drugs. Within this broad class, Methyl 1-benzylpiperidine-4-carboxylate serves as a foundational building block, offering a versatile platform for structural elaboration to target a range of biological pathways. This guide provides an in-depth comparative analysis of the biological activities associated with this core structure, contrasting its potential with that of more complex, functionally optimized derivatives. We will delve into its prospective roles in cholinesterase inhibition, analgesia, anti-inflammatory action, and antimicrobial effects, supported by detailed experimental methodologies to empower researchers in their drug discovery endeavors.

Cholinesterase Inhibition: A Gateway to Alzheimer's Disease Therapeutics

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine moiety is a well-established pharmacophore that can interact with the active site of AChE.

While direct inhibitory data for this compound is not extensively published, its structural analog, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate , has been identified as a potent lead compound with an impressive IC50 value of 0.03 µM against acetylcholinesterase[1]. This highlights the significant potential of the 1-benzylpiperidine-4-carboxylate core. The methyl ester itself is likely to exhibit weak to moderate activity, serving as a crucial baseline for understanding structure-activity relationships (SAR). More complex derivatives, where the methyl group is replaced by larger, more functionalized moieties, have demonstrated enhanced potency[1][2]. For instance, replacing the ester with a more metabolically stable amide linker and introducing various aryl and heterocyclic groups has led to the development of highly potent AChE inhibitors[1].

Comparative Data: Cholinesterase Inhibition
CompoundStructureAChE IC50 (µM)Reference
This compound (Hypothesized) Weak to ModerateN/A
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03[1]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and serial dilutions.

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay in 96-well plate:

    • Add 25 µL of each test compound dilution to the wells.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of AChE solution to each well.

    • Include a positive control (a known AChE inhibitor) and a negative control (solvent alone).

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Causality Behind Experimental Choices: The choice of pH 8.0 for the buffer is optimal for AChE activity. The use of a kinetic assay allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies. DMSO is a common solvent for test compounds due to its ability to dissolve a wide range of organic molecules and its relatively low toxicity to the enzyme at low concentrations.

Diagram of the Acetylcholinesterase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compounds - ATCI (Substrate) - DTNB (Ellman's Reagent) - AChE Enzyme - Buffer (pH 8.0) Plate_Setup Add to wells: 1. Test Compound (25 µL) 2. Buffer (50 µL) 3. DTNB (25 µL) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction: Add AChE (25 µL) Plate_Setup->Reaction_Start Kinetic_Read Kinetic Measurement: Read Absorbance at 412 nm (every 60s for 10-15 min) Reaction_Start->Kinetic_Read Calc_Rate Calculate Reaction Rate (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Analgesic and Anti-inflammatory Potential

The piperidine nucleus is a common feature in many analgesic drugs. While direct data on this compound is scarce, its ethyl ester counterpart is recognized as a valuable intermediate for synthesizing compounds targeting pain and inflammation. This suggests that the core scaffold possesses the potential for interaction with biological targets involved in nociception and inflammatory pathways. For instance, derivatives of 4-benzylpiperidine have shown analgesic properties[3].

Comparative Data: Analgesic and Anti-inflammatory Activity

Direct comparative data for the target compound is unavailable. However, the following table illustrates the potential of related structures.

Compound ClassBiological ActivityKey FindingsReference
Piperazine Carboxylic Acid Ethyl Ester DerivativeAnti-nociceptive & Anti-inflammatoryReduced licking time in formalin test and paw edema in carrageenan test.[4]
Alkyl Piperidine DerivativesAnalgesicShowed varying degrees of analgesic activity in the tail immersion test.[3]
4-BenzylpiperidineAnti-inflammatoryDemonstrated dose-dependent inhibition of protein denaturation.[5]
Experimental Protocols:

Principle: This test measures the response of an animal to a thermal stimulus. The latency for the animal to show a nociceptive response (e.g., licking a paw or jumping) is recorded. An increase in latency indicates an analgesic effect.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal restraining cylinder

  • Test animals (e.g., mice or rats)

  • Test compound and vehicle

  • Standard analgesic drug (e.g., morphine)

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Baseline Measurement: Determine the baseline reaction time for each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or standard drug to different groups of animals (e.g., via oral or intraperitoneal route).

  • Post-treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the reaction time.

  • Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each group at each time point.

Principle: Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory activity.

Materials:

  • Plethysmometer or digital calipers

  • Carrageenan solution (1% w/v in saline)

  • Test animals (e.g., rats)

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat.

  • Drug Administration: Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement over Time: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Diagram of the Anti-inflammatory Assay Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Initial_Volume Measure Initial Paw Volume Drug_Admin Administer Test Compound, Vehicle, or Standard Initial_Volume->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Measure_Volume_Time Measure Paw Volume at Timed Intervals Carrageenan_Injection->Measure_Volume_Time Calc_Edema Calculate Paw Edema Measure_Volume_Time->Calc_Edema Calc_Inhibition Calculate % Inhibition of Edema Calc_Edema->Calc_Inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity

The piperidine ring is present in various natural and synthetic compounds with antimicrobial properties. While specific data for this compound is limited, a study on Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives demonstrated their potential as antimicrobial agents[6]. This suggests that the piperidine-4-carboxylate core can be a valuable scaffold for the development of new antimicrobial compounds.

Comparative Data: Antimicrobial Activity

Direct comparative data for the target compound is not available. The table below shows the activity of related compounds.

Compound ClassTarget OrganismsKey FindingsReference
Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivativesBacteria and FungiShowed antimicrobial activity.[6]
Benzyl 4-O-Acyl-α-L-rhamnopyranosidesBacteria and FungiExhibited weak to moderate inhibitory properties.[7]
4-methyl benzyl amine substituted benzopyranS. aureus and P. aeruginosaShowed sensitivity against the tested organisms.[8]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Standard antimicrobial drugs

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound represents a versatile and promising scaffold in drug discovery. While it may exhibit modest biological activity on its own, its true value lies in its potential as a starting point for the synthesis of more complex and potent derivatives. The evidence presented in this guide, drawn from studies on structurally related compounds, strongly suggests that the 1-benzylpiperidine-4-carboxylate core is a privileged structure for targeting a diverse range of biological processes, including cholinesterase inhibition, analgesia, inflammation, and microbial growth. The provided experimental protocols offer a robust framework for researchers to explore the full therapeutic potential of this valuable chemical entity and its analogs.

References

Benchmarking synthesis efficiency for "Methyl 1-benzylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of Methyl 1-benzylpiperidine-4-carboxylate: A Comparative Benchmarking Study

This guide provides a comprehensive comparison of synthetic strategies for obtaining this compound, a key building block in the development of novel therapeutics. The methodologies presented are evaluated based on efficiency, scalability, and overall yield, supported by experimental data from peer-reviewed literature and patents. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important scaffold.

Introduction: The Significance of the N-benzylpiperidine Moiety

The 1-benzylpiperidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including their use as intermediates in the synthesis of potent analgesics and other central nervous system agents. The efficiency of synthesizing the foundational molecule, this compound, is therefore of critical importance for the rapid and cost-effective exploration of new chemical entities.

This guide will focus on two primary, representative synthetic pathways:

  • Direct N-benzylation of Methyl Isonipecotate: A convergent and atom-economical approach.

  • Multi-step Synthesis via Reductive Amination: A lengthier but versatile route offering access to a broader range of analogs.

Method 1: Direct N-Benzylation of Methyl Isonipecotate

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of commercially available Methyl isonipecotate (also known as methyl piperidine-4-carboxylate) with a benzyl halide.

Mechanistic Rationale

This reaction is a classic example of a nucleophilic substitution reaction (SN2). The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to optimize the reaction rate and minimize side reactions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl isonipecotate Methyl isonipecotate Product This compound Methyl isonipecotate->Product Nucleophilic Attack Benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) Benzyl_halide->Product Base Base (e.g., K2CO3) Base->Product Neutralization Solvent Solvent (e.g., Toluene) Solvent->Product Reaction Medium Byproduct Salt (e.g., KCl) + H2O G cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-benzylation Piperidine_acid 4-Piperidinecarboxylic Acid Intermediate_ester Methyl Isonipecotate Piperidine_acid->Intermediate_ester Methanol Methanol Methanol->Intermediate_ester Acid_catalyst Acid Catalyst (e.g., SOCl2) Acid_catalyst->Intermediate_ester Final_Product This compound Intermediate_ester->Final_Product Benzyl_halide Benzyl Halide Benzyl_halide->Final_Product Base Base Base->Final_Product

Safety Operating Guide

Proper Disposal Procedures for Methyl 1-benzylpiperidine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Methyl 1-benzylpiperidine-4-carboxylate, a member of the piperidine class of compounds, is a valuable building block in the creation of a wide array of pharmacologically active molecules.[1] While its utility is significant, the responsible management and disposal of this and related research chemicals are paramount to ensuring the safety of laboratory personnel and the protection of our environment.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. While a comprehensive Safety Data Sheet (SDS) may not always be available for novel compounds, data from structurally similar molecules can provide valuable insights.[2]

PropertyDataSource
Chemical Formula C15H21NO2[3]
Molecular Weight 247.34 g/mol [4]
Appearance Colorless liquid or light red solid[4][5]
Boiling Point 122 °C @ 0.5 mmHg[4]
Hazards May cause skin and serious eye irritation. May cause respiratory irritation.[3]

Incompatible Materials: Strong oxidizing agents and reducing agents.[4]

Hazardous Decomposition Products: Upon thermal decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6]

Personal Protective Equipment (PPE) and Safety Precautions

Given the potential for skin, eye, and respiratory irritation, the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact.[5]
Hand Protection Solvent-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and irritation.[3][7]
Body Protection A lab coat and, if necessary, additional protective clothing.To prevent skin exposure.[3][7]
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH or European Standard EN 149 approved respirator may be necessary for large quantities or in case of spills.To avoid inhalation of vapors or mists.[3][5]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.[5][6]

  • Ensure adequate ventilation.[5]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the area if necessary.[2]

  • Control Ignition Sources: As a precautionary measure, remove all potential sources of ignition.[8][9]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[3] For solid spills, carefully sweep up the material.[5]

  • Collect and Label: Place the absorbed material or swept solids into a suitable, labeled container for hazardous waste disposal.[3][8] The label should clearly identify the contents as "Hazardous Waste," include the full chemical name, and the date of generation.[2]

  • Decontaminate the Area: Wash the spill area thoroughly.[8] All cleaning materials must also be disposed of as hazardous waste.[2]

  • Prevent Environmental Release: Do not allow the spilled material or contaminated cleaning supplies to enter drains or waterways.[3][10]

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following workflow provides a general guideline.

Caption: Decision-making workflow for the disposal of this compound.

Step-by-Step Disposal Procedure:
  • Waste Characterization: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), should be treated as hazardous waste.[2][8]

  • Segregation and Containment:

    • Collect all waste in a designated, compatible, and sealable container.[3] Polyethylene or polypropylene containers are generally suitable.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Note the date when the first piece of waste was added to the container.

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[2]

    • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[5][10]

    • Ensure the container is stored in a locked-up area to prevent unauthorized access.[3][6]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2]

    • Disposal should be carried out at an approved waste disposal plant or via incineration at an approved facility.[6]

    • Never dispose of this chemical down the drain or in the regular trash.[5]

Regulatory Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines under the Resource Conservation and Recovery Act (RCRA).[11] Academic laboratories may have the option to follow the alternative requirements outlined in Subpart K of 40 CFR Part 262, which are designed to be more suitable for a research setting.[12] It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following the procedures outlined in this guide—from thorough hazard assessment and the use of proper PPE to meticulous spill management and compliant disposal practices—researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.